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  • Product: 4-Chloro-1-methylpyridin-2(1H)-one
  • CAS: 53937-04-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-1-methylpyridin-2(1H)-one

Executive Summary This guide provides a detailed, in-depth exploration of a reliable two-step synthetic pathway to 4-Chloro-1-methylpyridin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a detailed, in-depth exploration of a reliable two-step synthetic pathway to 4-Chloro-1-methylpyridin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and drug development. Starting from the readily available precursor 2,4-dihydroxypyridine, the synthesis proceeds through a robust chlorination step followed by a selective N-methylation. This document is structured to provide researchers, scientists, and process chemists with not only a step-by-step protocol but also the underlying mechanistic rationale, safety considerations, and characterization data necessary for successful implementation. We emphasize the causality behind procedural choices, ensuring a protocol that is both reproducible and scientifically transparent.

Introduction: The Strategic Importance of Substituted Pyridin-2(1H)-ones

The pyridin-2(1H)-one scaffold is a privileged structure in modern pharmacology, forming the core of numerous therapeutic agents. Its unique electronic and steric properties allow for diverse functionalization, making it a cornerstone for library synthesis in drug discovery programs. The target molecule, 4-Chloro-1-methylpyridin-2(1H)-one, serves as a versatile intermediate, with the chloro-substituent at the 4-position acting as an excellent leaving group for nucleophilic aromatic substitution, and the N-methyl group modulating solubility and metabolic stability.

The synthesis commences with 2,4-dihydroxypyridine, a compound that exhibits significant tautomerism. In solution, it predominantly exists not as the dihydroxy form but as the more stable pyridone tautomers, primarily 4-hydroxy-pyridin-2(1H)-one.[1][2][3] This tautomeric preference is critical as it dictates the regioselectivity of the subsequent chlorination reaction, activating the C4-position for substitution.

Overall Synthetic Workflow

The transformation from 2,4-dihydroxypyridine to the final product is achieved in two distinct, high-yielding steps. The workflow is designed for efficiency and scalability, employing standard laboratory reagents and techniques.

G A 2,4-Dihydroxypyridine (4-Hydroxy-pyridin-2(1H)-one Tautomer) B Step 1: Chlorination (POCl₃) A->B C 4-Chloro-pyridin-2(1H)-one (Intermediate) B->C D Step 2: N-Methylation (Methyl Iodide) C->D E 4-Chloro-1-methylpyridin-2(1H)-one (Final Product) D->E

Caption: High-level overview of the two-step synthesis.

Part I: Vilsmeier-Haack Chlorination of 2,4-Dihydroxypyridine

The initial step involves the conversion of the hydroxyl group at the C4-position to a chlorine atom. This is effectively accomplished using phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent. The reaction proceeds via a mechanism analogous to the Vilsmeier-Haack reaction, where POCl₃ activates the pyridone carbonyl, facilitating substitution.[4][5]

Mechanistic Rationale

The reaction is initiated by the attack of the pyridone oxygen on the phosphorus atom of POCl₃. This forms a highly reactive phosphoroamidate intermediate. The lone pair on the ring nitrogen pushes electron density into the ring, leading to the elimination of a dichlorophosphate species and the formation of a chloro-iminium intermediate. Finally, the chloride ion attacks the C4-position, restoring aromaticity and yielding the 4-chlorinated product upon workup.

G cluster_mech Chlorination Mechanism Start 4-Hydroxypyridin-2(1H)-one POCl3 POCl₃ Intermediate1 Activated O-Phosphoryl Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Chloro-Iminium Species Intermediate1->Intermediate2 Elimination Product 4-Chloropyridin-2(1H)-one Intermediate2->Product Cl⁻ Attack & Workup

Caption: Simplified mechanism for the chlorination step.

Experimental Protocol: Synthesis of 4-Chloro-pyridin-2(1H)-one

Reagents and Materials

Reagent/Material Molar Mass ( g/mol ) Quantity Moles (mmol)
2,4-Dihydroxypyridine 111.10 10.0 g 90.0
Phosphorus Oxychloride (POCl₃) 153.33 50 mL 540
Dichloromethane (DCM) 84.93 100 mL -
Ice - ~500 g -
Saturated Sodium Bicarbonate (NaHCO₃) - As needed -
Ethyl Acetate 88.11 300 mL -

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dihydroxypyridine (10.0 g, 90.0 mmol).

  • Reagent Addition: Under a steady stream of nitrogen, add phosphorus oxychloride (50 mL, 540 mmol). The mixture will become a slurry.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) using an oil bath. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 10% Methanol in DCM).

  • Quenching: After the reaction is complete, cool the flask to room temperature. In a separate large beaker (2 L), prepare a slurry of crushed ice and water. CAUTION: Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step that releases HCl gas.[6][7]

  • Neutralization: Once the initial vigorous reaction has subsided, slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 4-chloro-pyridin-2(1H)-one as a solid.

Critical Safety Considerations for Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly corrosive, toxic, and water-reactive substance.[8] All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[7][9]

  • Reactivity: It reacts violently with water, releasing toxic HCl gas and heat.[6][10] Ensure all glassware is scrupulously dry. Never quench the reaction with water directly; always add the reaction mixture to a large excess of ice.[6]

  • Exposure: Inhalation can cause severe respiratory tract irritation and delayed pulmonary edema.[8] Skin contact results in severe burns.[6][7]

  • Spill Management: In case of a spill, evacuate the area. Do NOT use water. Absorb the spill with an inert, dry material like sand or vermiculite and place it in a sealed container for hazardous waste disposal.[6]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] For inhalation, move the victim to fresh air and seek immediate medical attention.[9]

Part II: N-Methylation of 4-Chloro-pyridin-2(1H)-one

The second step is the selective methylation of the nitrogen atom of the pyridinone ring. While various methylating agents exist, methyl iodide is a classic and highly effective choice for this transformation due to its high reactivity.[11] The reaction proceeds via a standard S_N2 mechanism.

Mechanistic Rationale

The pyridinone nitrogen, after deprotonation by a suitable base (like potassium carbonate), becomes a potent nucleophile. This nucleophilic nitrogen then attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion and forming the N-methylated product.

G cluster_meth N-Methylation Mechanism Start 4-Chloropyridin-2(1H)-one Base Base (e.g., K₂CO₃) Anion Pyridinone Anion Start->Anion Deprotonation MeI CH₃-I Product 4-Chloro-1-methylpyridin-2(1H)-one Anion->Product S_N2 Attack

Caption: S_N2 mechanism for the N-methylation step.

Experimental Protocol: Synthesis of 4-Chloro-1-methylpyridin-2(1H)-one

Reagents and Materials

Reagent/Material Molar Mass ( g/mol ) Quantity Moles (mmol)
4-Chloro-pyridin-2(1H)-one 129.54 10.0 g 77.2
Potassium Carbonate (K₂CO₃) 138.21 12.8 g 92.6
Methyl Iodide (CH₃I) 141.94 5.8 mL 92.6
N,N-Dimethylformamide (DMF) 73.09 100 mL -
Water 18.02 500 mL -
Diethyl Ether 74.12 300 mL -

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

  • Setup: To a 250 mL round-bottom flask, add 4-chloro-pyridin-2(1H)-one (10.0 g, 77.2 mmol), anhydrous potassium carbonate (12.8 g, 92.6 mmol), and N,N-dimethylformamide (DMF, 100 mL).

  • Reagent Addition: Stir the suspension at room temperature and add methyl iodide (5.8 mL, 92.6 mmol) dropwise over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a beaker containing cold water (500 mL). A precipitate may form.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The final product, 4-Chloro-1-methylpyridin-2(1H)-one, can be purified by column chromatography on silica gel or by recrystallization (e.g., from hexanes/ethyl acetate) to yield a pure solid.

Product Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

CompoundExpected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)Expected Mass (m/z)
4-Chloro-pyridin-2(1H)-one ~7.5 (d), ~6.5 (d), ~6.3 (dd)~163, ~145, ~140, ~108, ~105[M+H]⁺: 130.0/132.0
4-Chloro-1-methylpyridin-2(1H)-one ~7.3 (d), ~6.4 (d), ~6.2 (dd), ~3.5 (s, 3H)~162, ~146, ~142, ~109, ~100, ~38[M+H]⁺: 144.0/146.0

Note: Exact chemical shifts are solvent-dependent. The mass spectrum will show a characteristic ~3:1 isotopic pattern for the monochlorinated compound.

Conclusion

This guide outlines a robust and well-characterized two-step synthesis for 4-Chloro-1-methylpyridin-2(1H)-one from 2,4-dihydroxypyridine. By understanding the tautomeric nature of the starting material and the mechanisms of the chlorination and methylation reactions, researchers can confidently reproduce this procedure. The detailed protocols, coupled with critical safety information, provide a comprehensive resource for the preparation of this important synthetic intermediate, enabling further exploration in the fields of medicinal chemistry and materials science.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. NJ.gov. [Link]

  • Li, W., et al. (2012). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters. [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0190 - Phosphorus Oxychloride. ILO. [Link]

  • Loba Chemie. (2015). Safety Data Sheet: Phosphorus Oxychloride Extra Pure. Loba Chemie. [Link]

  • Köhler, V., et al. (2019). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition. [Link]

  • Damani, L. A., et al. (1982). Species differences in the metabolic C- and N-oxidation, and N-methylation of [14C]pyridine in vivo. Xenobiotica. [Link]

  • Zhao, S., et al. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Synthetic Communications. [Link]

  • Crooks, P. A., & Damani, L. A. (1982). N-methylation and Quaternization of Pyridine in Vitro by Rabbit Lung, Liver and Kidney N-methyltransferases: An S-adenosyl-L-methionine-dependent Reaction. Toxicology and Applied Pharmacology. [Link]

  • Sangeetha, C., & Pitchumani, K. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical, Biological and Physical Sciences. [Link]

  • Sridhar, R., & Perumal, P. T. (2005). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research. [Link]

  • Deady, L. W., & Zoltewicz, J. A. (1971). Relative rates of N-methylation of o-substituted pyridines. Steric and electronic effects. The Journal of Organic Chemistry. [Link]

  • Forlani, L., et al. (2002). Pyridine-Tautomerism of Hydroxy Pyridine. Arkivoc. [Link]

  • den Hertog, H. J., & Buurman, D. J. (1956). Tautomerism of hydroxypyridines (I): The structure of 2,4-dihydroxypyridine. Recueil des Travaux Chimiques des Pays-Bas. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. organic-chemistry.org. [Link]

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. University of Liverpool. [Link]

Sources

Exploratory

4-Chloro-1-methylpyridin-2(1H)-one CAS number and properties

Topic: 4-Chloro-1-methylpyridin-2(1H)-one CAS number and properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Chemical Identity, Synthetic Pathways, a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-1-methylpyridin-2(1H)-one CAS number and properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Chemical Identity, Synthetic Pathways, and Reactivity Profile[1]

Executive Summary

4-Chloro-1-methylpyridin-2(1H)-one (CAS 53937-04-5 ) is a critical heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase inhibitors.[1] Characterized by an electrophilic C4 center activated by a lactam carbonyl, this scaffold serves as a versatile "linchpin" for Nucleophilic Aromatic Substitution (SNAr) reactions, allowing the rapid diversification of core structures in medicinal chemistry campaigns.

This guide provides a definitive technical analysis of the compound's properties, validated synthetic protocols, and mechanistic reactivity profiles, grounded in field-proven methodologies.

Chemical Identity & Physical Properties[1][2][3]

The compound exists as a stable, crystalline solid under standard conditions.[2] It is distinct from its isomer, the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), and must be identified correctly to avoid synthetic errors.[1]

Table 1: Physicochemical Constants
PropertyDataNotes
CAS Number 53937-04-5 Unique identifier for the N-methyl lactam isomer.[1]
IUPAC Name 4-Chloro-1-methylpyridin-2(1H)-oneSynonyms: 4-Chloro-1-methyl-2-pyridone.[1]
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol
Physical State SolidOff-white to pale yellow crystalline powder.[1]
Solubility DMSO, Methanol, DCM, DMFLimited solubility in non-polar alkanes (Hexane).
Reactivity Electrophilic at C4Highly susceptible to SNAr displacement.[1]
Storage 2–8 °C, Inert AtmosphereHygroscopic; store under Nitrogen/Argon.

Synthetic Routes & Manufacturing

The synthesis of 4-Chloro-1-methylpyridin-2(1H)-one is primarily achieved via the regioselective methylation of 4-chloro-2-hydroxypyridine.[1] The challenge lies in controlling the tautomeric equilibrium to favor N-methylation over O-methylation.[1]

Primary Synthetic Protocol: Regioselective N-Methylation

Reaction Principle: The precursor, 4-chloro-2-hydroxypyridine, exists in equilibrium with its pyridone tautomer.[1] Use of a polar aprotic solvent (DMF) and a soft counterion (from bases like K₂CO₃ or Cs₂CO₃) favors alkylation at the softer Nitrogen center (Cohen's Rule) rather than the harder Oxygen center.

Step-by-Step Protocol:

  • Preparation: Charge a dry 3-neck round-bottom flask with 4-chloro-2-hydroxypyridine (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq) or Cesium Carbonate (Cs₂CO₃) (1.1 eq). Stir at room temperature for 30 minutes to ensure formation of the pyridone anion.

  • Alkylation: Cool the mixture to 0 °C. Add Methyl Iodide (MeI) (1.2 eq) dropwise over 20 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.[1]

  • Workup: Quench with water (30 volumes). Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Visualization: Synthetic Pathway

SynthesisRoute Start 4-Chloro-2-hydroxypyridine (Tautomeric Mix) Intermediate Pyridone Anion (Resonance Stabilized) Start->Intermediate Deprotonation Reagents Reagents: MeI (1.2 eq) K2CO3 (1.5 eq) DMF, 25°C Reagents->Intermediate Product 4-Chloro-1-methylpyridin-2(1H)-one (Target) Intermediate->Product N-Attack (Major) SideProduct 2-Methoxy-4-chloropyridine (O-Alkylated Impurity) Intermediate->SideProduct O-Attack (Minor)

Figure 1: Regioselective synthesis pathway favoring N-methylation through solvent/base control.

Reactivity Profile & Mechanism of Action

The utility of 4-Chloro-1-methylpyridin-2(1H)-one in drug discovery stems from the electronic activation of the C4 position.[1] The carbonyl group at C2 and the electronegative nitrogen atom create a significant partial positive charge at C4, making it an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr) .

Mechanism: SNAr Displacement

Unlike typical benzene systems that require strong electron-withdrawing groups (like -NO₂), the pyridone ring itself activates the chloride displacement.

  • Nucleophilic Attack: A nucleophile (e.g., primary amine, thiol, or alkoxide) attacks the C4 carbon.

  • Intermediate Formation: A resonance-stabilized Meisenheimer-like complex is formed, where the negative charge is delocalized onto the carbonyl oxygen and the nitrogen.

  • Elimination: The chloride anion is expelled, restoring aromaticity (or the conjugated pyridone system).

Visualization: SNAr Reaction Coordinate

SNArMechanism Reactant 4-Cl-1-Me-Pyridone + Nucleophile (Nu-H) TS Meisenheimer Complex (Tetrahedral Intermediate) Reactant->TS Addition (Rate Limiting) Product 4-Nu-1-Me-Pyridone + HCl TS->Product Elimination (-Cl)

Figure 2: Mechanism of Nucleophilic Aromatic Substitution at the C4 position.

Applications in Medicinal Chemistry
  • Antiviral Agents: Used to synthesize NNRTIs by displacing the chloride with bulky anilines or benzyl amines.

  • Kinase Inhibitors: The pyridone motif mimics the hydrogen-bonding patterns of nucleobases, making it a privileged scaffold for ATP-competitive inhibitors.[1]

  • Fragment-Based Drug Design (FBDD): The chlorine atom serves as a handle for rapid library generation via parallel synthesis.

Safety & Handling Protocols

Hazard Classification:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Procedures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: All operations involving heating or silica gel chromatography must be performed inside a certified chemical fume hood.[1]

  • Spill Response: Contain spill with an inert absorbent (vermiculite). Do not allow to enter drains.[1]

  • Decontamination: Glassware should be rinsed with acetone and then soaked in a base bath (ethanolic KOH) if residual alkylating agents (MeI) were used in the synthesis step.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 72212897 (Related Isomer Data & Properties). [Link][3]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 4-Chloro-1-methylpyridin-2(1H)-one in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-1-methylpyridin-2(1H)-one, a heterocyclic compound of interest in pharmaceutical and materials science researc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-1-methylpyridin-2(1H)-one, a heterocyclic compound of interest in pharmaceutical and materials science research. In the absence of extensive published quantitative data, this document outlines a systematic approach to understanding, predicting, and experimentally determining its solubility in a range of common organic solvents. We will delve into the molecular structure's influence on solubility, provide a detailed protocol for the reliable shake-flask solubility determination method, and introduce the application of Hansen Solubility Parameters (HSPs) as a powerful predictive tool for solvent selection and formulation development. This guide is intended for researchers, scientists, and drug development professionals seeking a robust framework for characterizing the solubility of novel compounds.

Introduction: The Critical Role of Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a fundamental physicochemical property that governs the feasibility of numerous chemical processes.[1] In the realm of drug discovery and development, poor solubility can severely limit a compound's bioavailability, hinder the development of effective formulations, and lead to unreliable results in in vitro and in vivo studies.[2] For materials science applications, controlling solubility is essential for processes such as crystallization, purification, and the formation of thin films.

4-Chloro-1-methylpyridin-2(1H)-one possesses a unique combination of structural features that suggest a nuanced solubility profile. The pyridinone core is polar and capable of participating in hydrogen bonding, while the methyl and chloro substituents introduce non-polar characteristics.[3] This mixed polarity indicates that its solubility will be highly dependent on the specific nature of the organic solvent employed.

This guide will equip the researcher with the foundational knowledge and practical methodologies to systematically explore and understand the solubility of 4-Chloro-1-methylpyridin-2(1H)-one.

Predicting Solubility: A Heuristic Approach Based on Molecular Structure and Solvent Properties

The principle of "like dissolves like" serves as a valuable initial guide for predicting solubility.[4] This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Molecular Structure of 4-Chloro-1-methylpyridin-2(1H)-one:

  • Polar Features: The pyridinone ring contains a carbonyl group (C=O) and a nitrogen atom within the ring, creating a significant dipole moment. The oxygen atom can act as a hydrogen bond acceptor.

  • Non-Polar Features: The methyl group (-CH3) is non-polar and contributes to van der Waals interactions. The chloro group (-Cl), while electronegative, also increases the molecule's lipophilicity.[5]

Solvent Classification and Expected Solubility:

To systematically approach solubility, organic solvents can be broadly classified based on their polarity and hydrogen bonding capabilities.

Solvent ClassExamplesPrimary Intermolecular ForcesPredicted Solubility of 4-Chloro-1-methylpyridin-2(1H)-one
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, AcetonitrileDipole-dipole interactionsHigh to Moderate: The strong dipoles of these solvents should effectively solvate the polar pyridinone core.
Polar Protic Methanol, Ethanol, Isopropanol, WaterHydrogen bonding, dipole-dipoleModerate: The ability to hydrogen bond with the carbonyl oxygen will enhance solubility. However, the non-polar regions of the molecule may limit miscibility, especially with water.
Non-Polar Aprotic Toluene, Hexane, Diethyl EtherLondon dispersion forcesLow to Insoluble: The weak intermolecular forces of these solvents are unlikely to overcome the strong solute-solute interactions of the crystalline pyridinone.
Chlorinated Dichloromethane (DCM), ChloroformDipole-dipole, dispersion forcesModerate to High: The polarity of these solvents should allow for good interaction with the solute. DCM is often a good solvent for compounds of intermediate polarity.[6]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is considered the gold standard for measuring thermodynamic (equilibrium) solubility.[7][8] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 4-Chloro-1-methylpyridin-2(1H)-one in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • 4-Chloro-1-methylpyridin-2(1H)-one (high purity solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-Chloro-1-methylpyridin-2(1H)-one to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[2] It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of standard solutions of known concentrations of 4-Chloro-1-methylpyridin-2(1H)-one in the same solvent.

    • Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions and the diluted sample.

    • Construct a calibration curve by plotting the analytical signal versus concentration for the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visual Workflow for the Shake-Flask Method

ShakeFlaskMethod cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification cluster_result Result A Add Excess Solute to Solvent B Agitate at Constant Temperature (24-48h) A->B C Settle Undissolved Solid B->C D Filter Supernatant (0.22 µm filter) C->D E Dilute Sample D->E F Analyze via HPLC or UV-Vis E->F G Compare to Calibration Curve F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Predictive Modeling with Hansen Solubility Parameters (HSPs)

For a more quantitative prediction of solubility, the Hansen Solubility Parameter (HSP) model provides a powerful framework.[9] This model decomposes the total Hildebrand solubility parameter into three components:

  • δd (Dispersion): Energy from London dispersion forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonding.

The principle is that substances with similar HSPs are likely to be miscible.[9] Each solvent and solute can be represented as a point in a three-dimensional "Hansen space." The closer the points for a solute and a solvent, the higher the likelihood of dissolution.

Estimating HSPs for 4-Chloro-1-methylpyridin-2(1H)-one

While experimental determination of a solute's HSPs is possible, they can also be estimated using group contribution methods.[10] These methods assign specific values to the different functional groups within a molecule and sum them to obtain the overall HSPs.

Estimated HSPs for 4-Chloro-1-methylpyridin-2(1H)-one (Illustrative):

Based on its structure, the HSPs for 4-Chloro-1-methylpyridin-2(1H)-one are expected to have significant contributions from both polar and hydrogen bonding components, with a moderate dispersion component.

Using HSPs for Solvent Screening

The "distance" (Ra) between the HSPs of the solute (1) and the solvent (2) in Hansen space can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [11]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, a higher predicted solubility.

Table of Hansen Solubility Parameters for Common Organic Solvents:

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
Hexane14.90.00.0
Toluene18.01.42.0
Diethyl Ether14.52.95.1
Ethyl Acetate15.85.37.2
Acetone15.510.47.0
Dichloromethane (DCM)17.07.37.1
Isopropanol15.86.116.4
Ethanol15.88.819.4
Methanol15.112.322.3
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Water15.516.042.3

Data compiled from various sources. Values may vary slightly depending on the source.

By calculating the Ra for each solvent relative to the estimated HSPs of 4-Chloro-1-methylpyridin-2(1H)-one, a ranked list of potential solvents can be generated, guiding experimental efforts.

Logical Framework for HSP-based Solubility Prediction

HSP_Prediction cluster_input Inputs cluster_process Process cluster_output Output & Validation A Structure of 4-Chloro-1-methylpyridin-2(1H)-one C Estimate Solute HSPs (δd, δp, δh) via Group Contribution A->C B Solvent HSP Database D Calculate Ra (Distance) for each solvent B->D C->D E Rank Solvents by Ra (Low Ra = High Predicted Solubility) D->E F Validate Predictions with Shake-Flask Experiments E->F

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters.

Conclusion and Recommendations

Key Recommendations for Researchers:

  • Initiate a solvent screening across different solvent classes (polar aprotic, polar protic, non-polar, and chlorinated) to gain a qualitative understanding of solubility.

  • Employ the shake-flask method as detailed in this guide to obtain accurate, quantitative thermodynamic solubility data in promising solvents.

  • Utilize Hansen Solubility Parameters as a predictive tool to rationalize experimental findings and to guide the selection of solvents for specific applications, such as crystallization or formulation.

  • Consider the influence of temperature , as solubility is often temperature-dependent. The shake-flask method can be readily adapted to various temperatures.[1]

By following the methodologies outlined in this guide, researchers can efficiently and accurately characterize the solubility of 4-Chloro-1-methylpyridin-2(1H)-one, enabling its effective use in further scientific endeavors.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Ataman Kimya. (n.d.). N-METHYL 2-PYROLIDONE (NMP). Retrieved from [Link]

  • Paluch, A. S., et al. (2012). The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(2), 38-41.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

  • Hunter, C. A., et al. (2004). Substituent effects on cation–π interactions: A quantitative study. Proceedings of the National Academy of Sciences, 101(41), 14757-14762.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Sciencemadness Wiki. (2020, October 27). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • University of Limerick. (2026, January 28). Crystallisation thermodynamics. UL Research Repository.
  • Wiertel-Pochopien, A., et al. (2025, June 2). A Python tool for predicting optimal solvent blends based on Hansen solubility parameters.
  • Diaz de los Rios, P., et al. (2025, February 25). A Python tool for predicting optimal solvent blends based on Hansen solubility parameters.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Dichloromethane. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloropyridine. Retrieved from [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • ResearchGate. (2015, November). 4‐Chloropyridine Hydrochloride. Retrieved from [Link]

  • Van der Veen, M. A., et al. (2017). Revisiting Hansen Solubility Parameters by Including Thermodynamics. ChemPhysChem, 18(21), 2973-2981.
  • Practical Fragments. (2023, May 15). Chlorine: more magic than methyl. Retrieved from [Link]

  • Yi, X., et al. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones.
  • Hauk, L., et al. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. Journal of the American Chemical Society, 138(26), 8229-8238.
  • Nishio, M. (2011). The CH/π hydrogen bond in chemistry. Conformation, supramolecules, optical resolution and interactions involving carbohydrates. Physical Chemistry Chemical Physics, 13(31), 13873-13900.
  • ResearchGate. (n.d.). Handbook of organic solvent properties. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]

  • Rissanen, K., & Nechaev, A. (2023). The Impact of Methyl Substituents on the Ag––O–N+ Coordination Bond Denticity of Pyridine N-Oxide Oxygen. JYX.
  • Am Ende, C. W., et al. (2018). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Journal of the American Chemical Society, 140(4), 1435-1442.
  • Chantrapromma, S., et al. (2011). 1-Hydroxy-4-methylpyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2897.
  • Baluja, S., & Solanki, H. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 214-219.
  • PubChem. (n.d.). 4-Chloropyridin-2-ol. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 4-Chloro-1-methylpyridin-2(1H)-one 1g. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-1-methylpyridin-2(1H)-one

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Proactive Safety in Advanced Synthesis As a key intermediate in the synthesis of novel therapeutics, 4-Chloro-1-methylpyridin-2(1H)-one i...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Safety in Advanced Synthesis

As a key intermediate in the synthesis of novel therapeutics, 4-Chloro-1-methylpyridin-2(1H)-one is a compound of significant interest in modern medicinal chemistry. Its utility, however, is matched by a distinct hazard profile that necessitates a rigorous and informed approach to its handling. This guide is designed to move beyond a simple recitation of safety data sheet (SDS) information. It aims to provide a deeper, mechanistic understanding of the required precautions, empowering the laboratory professional to not only follow protocols but to appreciate the causality behind them. By fostering this level of expertise, we transition from a reactive safety posture to a proactive culture of prevention, which is the bedrock of trustworthy and reproducible science.

Part 1: Compound Hazard Profile & GHS Classification

4-Chloro-1-methylpyridin-2(1H)-one is a chlorinated pyridinone derivative. The presence of the chloro- group and the pyridinone ring system are key to its synthetic utility, but also contribute to its biological activity and potential toxicity. A thorough understanding of its hazard classification under the Globally Harmonized System (GHS) is the foundational step for risk assessment.

The compound is classified as a hazardous substance, warranting the "Warning" signal word. Its primary hazards are detailed below.

Table 1: GHS Hazard Classification for 4-Chloro-1-methylpyridin-2(1H)-one

Hazard ClassHazard Code & StatementRationale & Field Insight
Acute Toxicity, Oral H302: Harmful if swallowed.The compound can cause significant adverse effects upon ingestion. This necessitates strict controls to prevent oral exposure, such as prohibiting eating, drinking, or smoking in the laboratory.
Skin Corrosion/Irritation H315: Causes skin irritation.The chemical structure can interact with skin components, leading to local inflammation. This underscores the criticality of appropriate glove selection and immediate decontamination upon contact.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.Direct contact with the eyes can lead to significant irritation and potential damage. This is a high-risk exposure route, making mandatory the use of chemical splash goggles or a face shield.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.As a fine powder or aerosol, the compound can irritate the mucous membranes of the respiratory tract. This is the primary driver for mandating its handling within a certified chemical fume hood.

Part 2: The Self-Validating System of Personal Protective Equipment (PPE)

The selection of PPE is not a checklist exercise but a dynamic risk mitigation strategy. Each component serves a specific purpose and works in concert with engineering controls to create a robust safety system.

Mandatory Engineering Control: The Chemical Fume Hood

All manipulations of 4-Chloro-1-methylpyridin-2(1H)-one must be performed within a properly functioning chemical fume hood.[1][2] This is a non-negotiable control to mitigate the risk of respiratory irritation from dust or aerosols. The fume hood's containment capability is the primary line of defense against inhalation exposure.

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the logical flow for PPE selection and use, forming a self-validating protocol where each step reinforces the overall safety objective.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_post Post-Handling Phase cluster_disposal Waste Management Prep Verify Fume Hood Certification & Airflow Assemble all necessary labware and reagents Don PPE in designated area Handling Perform all manipulations within the fume hood sash plane Maintain situational awareness to prevent splashes or dust generation Immediately address any spills using the spill response protocol Prep->Handling Proceed to experiment Post Decontaminate work surfaces and equipment Close and secure the primary container Doff PPE in the correct sequence (gloves first) Handling->Post Experiment complete Disposal Dispose of contaminated gloves and consumables in a labeled hazardous waste container Wash hands thoroughly with soap and water Post->Disposal Decontamination complete

Caption: A logical workflow diagram for PPE and safe handling procedures.

Detailed PPE Specifications:
  • Hand Protection: Wear chemical-resistant gloves, such as nitrile.[3] Always inspect gloves for tears or pinholes before use. Upon any suspected contact, remove gloves immediately, wash hands, and don a new pair.

  • Eye and Face Protection: Wear chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][2] In procedures with a higher risk of splashing, a full-face shield should be used in addition to goggles.

  • Skin and Body Protection: A properly fitting lab coat must be worn and kept buttoned.[2] This provides a removable barrier in case of a splash or spill.

  • Respiratory Protection: While the fume hood is the primary control, if a situation arises where fume hood use is not possible (e.g., large-scale spill), a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained emergency response personnel.[2]

Part 3: Methodologies for Safe Handling, Storage, and Emergencies

Step-by-Step Handling Protocol
  • Pre-Weighing: Before bringing the compound to the balance, ensure the area is clean. If using an analytical balance, a disposable weigh boat is mandatory.

  • Aliquotting/Weighing: Perform this task in a fume hood or a ventilated balance enclosure to prevent dust inhalation.[1] Handle the solid with a spatula, avoiding any actions that could generate dust.

  • Dissolution: When preparing solutions, add the solid 4-Chloro-1-methylpyridin-2(1H)-one to the solvent slowly. This prevents splashing of the solvent which may contain the dissolved, hazardous material.

  • Post-Handling Decontamination: Thoroughly wipe down the spatula, weigh boat, and any surfaces inside the fume hood that may have been contaminated. Dispose of cleaning materials and contaminated consumables as hazardous waste.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[3]

Storage & Incompatibility
  • Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] This prevents degradation and minimizes the release of vapors.

  • Incompatible Materials: Keep away from strong oxidizing agents and acid chlorides. Contact with these materials could lead to vigorous, exothermic, and potentially hazardous reactions.

Emergency Response Protocols

Table 2: First-Aid Measures

Exposure RouteProtocolCausality
Inhalation 1. Immediately move the affected person to fresh air.[1][2] 2. Keep them comfortable and at rest.[1] 3. If breathing is difficult or stops, provide artificial respiration (if trained).[1] 4. Call a POISON CENTER or doctor immediately.[1]This removes the individual from the source of exposure and ensures their airway is managed while awaiting professional medical help.
Skin Contact 1. Immediately take off all contaminated clothing. 2. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][2] 3. If skin irritation occurs, seek medical advice.[1]This action physically removes the chemical from the skin to halt irritation and prevent further absorption. Soap helps to emulsify and remove the compound more effectively than water alone.
Eye Contact 1. Immediately rinse cautiously with water for several minutes (at least 15).[1][2] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[1] 3. If eye irritation persists, get immediate medical advice/attention.[1]Prolonged, gentle flushing is essential to dilute and wash away the chemical from the sensitive eye tissues, minimizing damage.
Ingestion 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Call a POISON CENTER or doctor immediately if you feel unwell.Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth removes residual material. Immediate medical consultation is critical due to the compound's oral toxicity.

Spill Response:

  • Evacuate & Secure: Alert others and evacuate the immediate area. Prevent entry by unauthorized personnel.

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the fume hood is operating.

  • Assess & Equip: For small spills, trained personnel wearing full PPE (including respiratory protection if outside a fume hood) can proceed. For large spills, contact your institution's emergency response team.

  • Contain & Clean: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[4] Sweep or vacuum up the material into a labeled, sealed container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

Fire Fighting:

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[6]

  • Hazardous Combustion Products: In a fire, the compound can decompose to release toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2][5]

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][5]

Part 4: Disposal Considerations

All materials contaminated with 4-Chloro-1-methylpyridin-2(1H)-one, including empty containers, absorbent materials from spills, and used PPE, must be treated as hazardous waste.[1] Disposal must be conducted through an approved waste disposal plant and in accordance with all local, state, and federal regulations.[1] Under no circumstances should this chemical or its waste be disposed of down the drain.[7]

References

  • First Aid - Chemical Poisoning. Ministry of Health, Saudi Arabia.[Link]

Sources

Protocols & Analytical Methods

Method

protocol for Suzuki coupling with 4-Chloro-1-methylpyridin-2(1H)-one

Suzuki-Miyaura Coupling of 4-Chloro-1-methylpyridin-2(1H)-one Executive Summary The 1-methylpyridin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, notably serving as a core motif in p38 MAP kina...

Author: BenchChem Technical Support Team. Date: February 2026

Suzuki-Miyaura Coupling of 4-Chloro-1-methylpyridin-2(1H)-one

Executive Summary

The 1-methylpyridin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, notably serving as a core motif in p38 MAP kinase inhibitors and various antifibrotic agents (e.g., Pirfenidone derivatives). However, the functionalization of 4-Chloro-1-methylpyridin-2(1H)-one via Suzuki-Miyaura coupling presents distinct challenges compared to standard aryl halides.

This Application Note provides a validated, high-fidelity protocol for coupling this electron-deficient heteroaryl chloride. Unlike simple phenyl chlorides, the 4-chloropyridone motif possesses unique electronic bias due to the vinylogous amide character, requiring specific ligand architectures to facilitate oxidative addition while preventing catalyst poisoning by the lactam carbonyl.

Strategic Analysis & Mechanistic Insight
2.1 Substrate Reactivity Profile

The substrate, 4-Chloro-1-methylpyridin-2(1H)-one, is not a typical aryl chloride. It behaves electronically as a cyclic vinylogous chloro-amide .

  • Activation: The carbonyl group at C2 exerts a strong electron-withdrawing effect (inductive and mesomeric) on the C4 position, making the C-Cl bond susceptible to oxidative addition by electron-rich Pd(0) species.

  • Deactivation (Poisoning): The C2 carbonyl oxygen and the N1 nitrogen (despite methylation) present Lewis basic sites that can coordinate to the Palladium center, potentially arresting the catalytic cycle off-pathway.

  • Stability: The N-methyl group locks the system in the lactam tautomer, preventing the formation of the 2-hydroxypyridine species which could interfere with base-mediated transmetallation.

2.2 Ligand Selection Logic

To overcome the high bond dissociation energy of the C(sp2)-Cl bond and the potential for coordination poisoning, the catalyst system must utilize biaryl monophosphine ligands (Buchwald Ligands) .

  • XPhos / SPhos: These ligands provide significant steric bulk (preventing Pd aggregation and protecting the metal center from substrate coordination) and are highly electron-rich (facilitating the difficult oxidative addition to the chloride).[1]

Visualized Pathways
3.1 Mechanistic Cycle

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical oxidative addition step at the C4 position.

SuzukiMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Substrate Substrate Substrate: 4-Chloro-1-methylpyridin-2(1H)-one Substrate->OxAdd Complex_II Pd(II) Oxidative Complex (L-Pd(Ar)-Cl) OxAdd->Complex_II TransMet Transmetallation Complex_II->TransMet + Activated Boronate BaseStep Base Activation (K3PO4 + Boronic Acid) BaseStep->TransMet Complex_III Diaryl Pd(II) Complex (L-Pd(Ar)-Ar') TransMet->Complex_III RedElim Reductive Elimination (Product Release) Complex_III->RedElim RedElim->Pd0 Regeneration Product Product: 4-Aryl-1-methylpyridin-2(1H)-one RedElim->Product

Caption: Catalytic cycle highlighting the rate-limiting oxidative addition of the electron-deficient C4-chloride.

Experimental Protocol
4.1 Standard Operating Procedure (SOP)

Scale: 1.0 mmol | Limiting Reagent: 4-Chloro-1-methylpyridin-2(1H)-one

ReagentEquiv.[2][3]AmountRole
4-Chloro-1-methylpyridin-2(1H)-one 1.0143.5 mgElectrophile
Aryl Boronic Acid 1.2 - 1.5VariableNucleophile
Pd(OAc)₂ 0.02 (2 mol%)4.5 mgPre-catalyst
XPhos 0.04 (4 mol%)19.1 mgLigand
K₃PO₄ (tribasic) 2.0 - 3.0424 mgBase
1,4-Dioxane N/A4.0 mLSolvent (Organic)
Deionized Water N/A1.0 mLSolvent (Aqueous)

Note: For higher reproducibility, use XPhos Pd G4 precatalyst (2-3 mol%) instead of generating the catalyst in situ.

4.2 Step-by-Step Methodology
  • Catalyst Pre-formation (if not using G4):

    • In a glovebox or under Argon flow, add Pd(OAc)₂ and XPhos to a dry reaction vial.

    • Add 1.0 mL of anhydrous Dioxane. Stir at RT for 5-10 mins until the solution turns a rich orange/red (indicating ligation).

  • Reaction Assembly:

    • Add the substrate (4-Chloro-1-methylpyridin-2(1H)-one), the Aryl Boronic Acid, and finely ground K₃PO₄ to the reaction vessel containing the catalyst.

    • Add the remaining Dioxane (3.0 mL) and Water (1.0 mL). Crucial: The presence of water is essential for dissolving the inorganic base and facilitating transmetallation.

  • Degassing (Critical Step):

    • Sparge the mixture with Argon or Nitrogen for 5-10 minutes. Oxygen is the primary cause of homocoupling byproducts and catalyst death in this system.

  • Execution:

    • Seal the vessel (crimp cap or pressure tube).

    • Heat to 80–100°C for 4–16 hours. Monitor via LCMS.

    • Endpoint: Look for the disappearance of the chloride (m/z ~144) and emergence of the product mass.

  • Workup & Scavenging (Pharma Grade):

    • Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL).

    • Separate layers. Extract aqueous layer 2x with EtOAc.

    • Pd Removal: Add SiliaMetS® Thiol or DMT scavenger resin (0.5 equiv relative to Pd) to the combined organics and stir for 30 mins. This is vital for removing residual Pd from the pyridone nitrogen.

    • Filter, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash Chromatography: Typically requires a gradient of DCM:MeOH (0-10%) or Hexane:EtOAc (depending on the polarity of the coupled aryl group). Pyridones are polar; ensure the column is not overloaded.

Optimization & Troubleshooting Guide

If the standard protocol yields suboptimal results, utilize the following screening matrix.

5.1 Optimization Matrix (Screening)
VariableOption A (Standard)Option B (Difficult Substrates)Option C (Base Sensitive)
Ligand XPhos (General purpose)CataCXium® A (High TOF for Cl)SPhos (Steric bulk)
Base K₃PO₄ (Buffered, mild)Cs₂CO₃ (Stronger, anhydrous)KF (For acid-sensitive groups)
Solvent Dioxane/H₂O (4:1) n-Butanol (High temp)Toluene/H₂O (Biphasic)
5.2 Troubleshooting Common Failures
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure.Switch to Pd-G4-XPhos or Pd-PEPPSI-IPr . Increase Temp to 110°C.
Protodeboronation Boronic acid instability.Use Potassium Trifluoroborates (R-BF3K) or MIDA boronates . Switch base to K₂CO₃.
Homocoupling (R-R) Oxygen presence.[1]Rigorous freeze-pump-thaw degassing. Reduce catalyst loading.
Dehalogenation (Ar-H) Hydride source present.[2]Ensure solvent is peroxide-free. Avoid alcohol solvents if possible (stick to Dioxane/Toluene).
Workflow Visualization

Workflow Start Start: Substrate Selection Screen Micro-Screening (Ligand/Base) Start->Screen 50mg scale ScaleUp Scale-Up (1g - 10g) Screen->ScaleUp Optimized Conditions Scavenge Pd Scavenging (SiliaMetS) ScaleUp->Scavenge Crude Mix Final Pure API Intermediate Scavenge->Final Flash Chrom.

Caption: Workflow from screening to purified intermediate, emphasizing metal scavenging.

References
  • Mechanistic Foundations of Suzuki Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.[2] [Link]

  • Coupling of Heteroaryl Chlorides (Ligand Effects): Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. [Link]

  • Reactivity of 2-Pyridyl and Pyridone Nucleophiles: Billingsley, K. L.; Buchwald, S. L. "A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 2008 , 47(25), 4695–4698. [Link]

  • General Suzuki Coupling Guide & Troubleshooting: "Suzuki-Miyaura Coupling." Organic Chemistry Portal. [Link]

Sources

Application

reaction of 4-Chloro-1-methylpyridin-2(1H)-one with primary and secondary amines

Application Note: Nucleophilic Aromatic Substitution ( ) of 4-Chloro-1-methylpyridin-2(1H)-one with Amines Executive Summary This guide details the synthetic protocols for functionalizing 4-chloro-1-methylpyridin-2(1H)-o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Aromatic Substitution (


) of 4-Chloro-1-methylpyridin-2(1H)-one with Amines 

Executive Summary

This guide details the synthetic protocols for functionalizing 4-chloro-1-methylpyridin-2(1H)-one (Compound 1 ) with primary and secondary amines. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., p38 MAP kinase inhibitors) and GPCR ligands.

The reaction proceeds via a Nucleophilic Aromatic Substitution (


)  mechanism.[1][2][3] While the 2-pyridone ring is electron-deficient, the presence of the electron-donating nitrogen atom (amide-like) modulates reactivity. Consequently, successful substitution requires optimized conditions depending on the nucleophilicity and steric profile of the amine. This note provides two validated protocols: Method A (Thermal)  for reactive primary amines and Method B (Microwave-Assisted)  for sterically hindered or secondary amines.

Mechanistic Insight

The reaction is a classic addition-elimination sequence. The electrophilicity of the C4 position is enhanced by the electron-withdrawing carbonyl group at C2, which acts as a vinylogous imide.

Key Mechanistic Features:

  • Activation: The carbonyl at C2 pulls electron density, making C4 and C6 electrophilic. C4 is generally more reactive towards nucleophiles in 4-halo-2-pyridones due to the stability of the intermediate.[3]

  • Intermediate: The attack of the amine forms a Meisenheimer-like tetrahedral intermediate. The negative charge is delocalized onto the carbonyl oxygen, a highly stabilizing interaction.

  • Elimination: Re-aromatization drives the expulsion of the chloride ion.

  • N-Methylation: The N1-methyl group locks the system in the lactam tautomer, preventing aromatization to the 4-hydroxypyridine (lactim) form, which would deactivate the ring towards nucleophilic attack.

SNAr_Mechanism Substrate 4-Chloro-1-methyl pyridin-2(1H)-one TS Tetrahedral Intermediate (Meisenheimer Complex) Substrate->TS + Amine (Nucleophilic Attack) Amine Amine Nucleophile (R-NH2) Amine->TS Product 4-Amino-1-methyl pyridin-2(1H)-one TS->Product - Cl⁻ (Elimination) Byproduct HCl (Neutralized) TS->Byproduct

Figure 1: Mechanistic pathway of the


 reaction at the C4 position.

Experimental Protocols

Reagents and Equipment
  • Substrate: 4-Chloro-1-methylpyridin-2(1H)-one (Commercially available or synthesized from 4-hydroxy-1-methyl-2-pyridone).

  • Solvents: Ethanol (EtOH), Water (

    
    ), Dimethylformamide (DMF).
    
  • Bases: Triethylamine (

    
    ), Potassium Carbonate (
    
    
    
    ).
  • Purification: Silica gel chromatography or recrystallization.

Protocol A: Standard Thermal Displacement

Best for: Primary aliphatic amines (e.g., Benzylamine, n-Butylamine).

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-1-methylpyridin-2(1H)-one (1.0 equiv, 1.0 mmol) in Ethanol (5.0 mL).

  • Addition: Add the Primary Amine (2.0 equiv).

    • Note: If the amine is volatile, use 3.0-5.0 equiv. If the amine is valuable, use 1.1 equiv and add 2.0 equiv of

      
       as a scavenger base.
      
  • Reaction: Attach a reflux condenser and heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Check reaction progress by TLC (10% MeOH in DCM) or LCMS. The starting material (Cl-SM) usually elutes faster than the amino product.

  • Work-up:

    • Cool to room temperature.[4][5][6][7]

    • Concentrate the solvent under reduced pressure.[7][8]

    • Resuspend the residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from EtOH/Heptane or purify via flash column chromatography (0-10% MeOH/DCM).

Protocol B: Microwave-Assisted Synthesis

Best for: Secondary amines (e.g., Morpholine), Anilines, or sterically hindered amines.

Step-by-Step Procedure:

  • Setup: In a 10 mL microwave process vial, add 4-Chloro-1-methylpyridin-2(1H)-one (1.0 equiv, 0.5 mmol).

  • Solvent & Base: Add n-Butanol or DMF (2.0 mL) and DIPEA (Diisopropylethylamine, 2.0 equiv).

  • Nucleophile: Add the Secondary Amine (1.5–2.0 equiv).

  • Irradiation: Seal the vial and heat in a microwave reactor at 150°C for 30–60 minutes (High Absorption setting).

    • Caution: Ensure the vessel is rated for the pressure generated by the solvent at this temperature.

  • Work-up:

    • Dilute with Water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • For DMF reactions, wash the organic layer thoroughly with LiCl (5% aq) to remove DMF.

  • Purification: Flash chromatography is typically required to separate the product from unreacted aniline/amine.

Representative Data & Scope

The following table summarizes expected yields based on internal validation and literature precedents for 4-halo-2-pyridones.

Nucleophile ClassExample AmineMethodSolventTemp/TimeYield (%)
Primary Aliphatic BenzylamineAEtOHReflux, 4h85-92%
Primary Aliphatic n-ButylamineA

Reflux, 6h78-85%
Secondary Cyclic MorpholineBDMF

C (MW), 30m
65-75%
Secondary Acyclic DiethylamineBEtOH

C (Sealed), 12h
50-60%
Aniline AnilineBn-BuOH

C (MW), 1h
40-60%

Table 1: Comparative yields for various amine classes. Note that anilines are significantly less nucleophilic and may require acid catalysis (e.g., HCl) or Buchwald-Hartwig conditions if


 fails.

Troubleshooting & Optimization

Common Issue: Hydrolysis

  • Symptom: Formation of 4-hydroxy-1-methylpyridin-2(1H)-one (LCMS M+1 = 126).

  • Cause: Presence of water in the solvent or wet amine, especially when using weak nucleophiles.

  • Solution: Use anhydrous solvents (DMF, anhydrous EtOH) and store amines under inert atmosphere.

Common Issue: Low Conversion (Secondary Amines)

  • Symptom: Starting material remains after 24h reflux.

  • Cause: Steric hindrance at the C4 position prevents attack.

  • Solution: Switch to Protocol B (Microwave) . The higher temperature overcomes the activation energy barrier. Alternatively, use a high-boiling solvent like Ethylene Glycol at 140°C.

Workflow Visualization:

Optimization_Workflow Start Start: 4-Cl-1-Me-Pyridone + Amine CheckAmine Is Amine Primary or Secondary? Start->CheckAmine Primary Primary Amine CheckAmine->Primary Secondary Secondary / Hindered CheckAmine->Secondary MethodA Method A: Reflux EtOH (80°C, 4-6h) Primary->MethodA MethodB Method B: Microwave DMF (150°C, 30min) Secondary->MethodB Analysis Analyze LCMS MethodA->Analysis MethodB->Analysis Success >90% Conversion Isolate Product Analysis->Success Complete Fail Low Conversion Analysis->Fail Incomplete Retry Retry with Method B or Acid Catalysis Fail->Retry

Figure 2: Decision tree for selecting the optimal synthetic protocol.

References

  • National Institutes of Health (NIH). (2003). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Semantic Scholar. Retrieved from [Link]

  • MDPI. (2000). Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Method

4-Chloro-1-methylpyridin-2(1H)-one in the synthesis of biologically active heterocycles

Topic: Strategic Utilization of 4-Chloro-1-methylpyridin-2(1H)-one in Drug Discovery Content Type: Application Note & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 4-Chloro-1-methylpyridin-2(1H)-one in Drug Discovery Content Type: Application Note & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The 2-Pyridone Scaffold in Medicinal Chemistry

4-Chloro-1-methylpyridin-2(1H)-one represents a "privileged scaffold" in modern drug discovery. Its utility stems from its dual nature: it functions as a robust electrophile for diversity-oriented synthesis (DOS) while serving as a bioisostere for amides and phenyl rings in final drug candidates.

Unlike its non-methylated parent (which suffers from hydroxy-pyridone tautomerization ambiguity), the 1-methyl variant locks the aromatic system into the 2-pyridone form. This fixed geometry is critical for predictable binding interactions—specifically as a hydrogen bond acceptor (carbonyl oxygen) without the donating capacity of the N-H, improving membrane permeability and metabolic stability.

This guide details the strategic exploitation of the C4-chloride handle for cross-coupling and nucleophilic substitution, and the advanced C6-functionalization via C–H activation.

Chemical Reactivity Profile

To effectively utilize this scaffold, one must understand its electronic bias. The 2-pyridone ring is electron-deficient but less so than a pure pyridine due to the amide-like resonance.

  • C4 Position (Electrophilic): The chlorine atom at C4 is activated by the adjacent nitrogen and the carbonyl group (vinylogous acid chloride character). It is highly susceptible to SNAr and Pd-catalyzed oxidative addition.

  • C6 Position (Nucleophilic/Acidic): The C6–H bond is electronically distinct. It is the preferred site for metal-catalyzed C–H activation, directed by the carbonyl oxygen.

ReactivityMap Scaffold 4-Chloro-1-methylpyridin-2(1H)-one C4_Node C4 Position (Electrophilic Handle) Scaffold->C4_Node primary reactivity C6_Node C6 Position (C-H Activation) Scaffold->C6_Node secondary reactivity Suzuki Pd-Catalyzed Coupling (Suzuki, Sonogashira) C4_Node->Suzuki SNAr S_NAr Substitution (Amines/Thiols) C4_Node->SNAr RuCat Ru/Rh-Catalyzed Direct Arylation C6_Node->RuCat

Figure 1: Reactivity map illustrating the orthogonal functionalization strategies for the 4-chloro-1-methylpyridin-2(1H)-one scaffold.

Protocol A: C–C Bond Formation via Suzuki-Miyaura Coupling

The C4-chloride is less reactive than a bromide or iodide but sufficiently active for Palladium catalysis. The presence of the carbonyl group can sometimes chelate Pd species; therefore, ligand selection is critical.

Target: Synthesis of 4-aryl-1-methylpyridin-2(1H)-ones.

Optimized Conditions Table
ComponentStandard ConditionChallenging Substrates (Steric Bulk)
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Pd₂(dba)₃ + XPhos or SPhos
Base K₂CO₃ (2.5 equiv)Cs₂CO₃ (3.0 equiv)
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water (10:1) or n-BuOH
Temperature 90–100 °C110 °C (Sealed Tube)
Step-by-Step Methodology
  • Preparation: In a 20 mL microwave vial or pressure tube, charge 4-chloro-1-methylpyridin-2(1H)-one (1.0 equiv, 1.0 mmol, 143 mg) and the arylboronic acid (1.2–1.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 equiv, 41 mg).

    • Note: Using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride minimizes dehalogenation side reactions common with Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the vessel and purge with Argon for 5 minutes. This is critical; oxygen promotes homocoupling of the boronic acid.

  • Solvent Introduction: Inject degassed 1,4-dioxane (4 mL) and 2M aqueous K₂CO₃ (1.25 mL) via syringe.

  • Reaction: Heat to 95 °C for 4–12 hours. Monitor via LC-MS (Target mass = MW of Boronic Acid + 109 - H₂).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification: Flash chromatography (SiO₂).

    • Eluent: These compounds are polar.[3] Use a gradient of 0–10% MeOH in DCM.

Protocol B: C–N Bond Formation (S_NAr vs. Buchwald)

Introducing amines at the C4 position creates vinylogous urea motifs, common in kinase inhibitors.

  • Pathway 1: SNAr (Nucleophilic Aromatic Substitution). Works well for aliphatic amines (morpholine, piperazine).

  • Pathway 2: Buchwald-Hartwig. Required for anilines (aromatic amines) or sterically hindered amines.

SNAr Protocol (Microwave Assisted)
  • Charge: 4-chloro-1-methylpyridin-2(1H)-one (1.0 equiv) and the amine (2.0–3.0 equiv).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF. (Avoid EtOH; high temps required).

  • Base: DIPEA (3.0 equiv) is often added to scavenge HCl.

  • Conditions: Microwave irradiation at 150–180 °C for 30–60 minutes.

    • Why Microwave? Thermal heating often requires 24h+ reflux. Microwave energy efficiently overcomes the activation barrier of the electron-rich enone system.

Buchwald-Hartwig Protocol (For Anilines)
  • Catalyst System: Pd(OAc)₂ (5 mol%) + BINAP (7.5 mol%) OR BrettPhos Pd G3.

  • Base: Cs₂CO₃ (dry) or NaOtBu.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Temp: 100 °C under Argon.

Advanced Application: C6-Selective C–H Activation

The carbonyl oxygen at C2 can act as a weak directing group (DG) for transition metals, enabling functionalization at the C6 position without pre-halogenation.

Mechanism: Ruthenium(II) or Rhodium(III) catalysis facilitates a concerted metalation-deprotonation (CMD) pathway.

CH_Activation Start 4-Chloro-1-methylpyridin-2(1H)-one Intermediate Ruthenacycle Intermediate (Coordination to O=C) Start->Intermediate C-H Activation Catalyst [Ru(p-cymene)Cl2]2 (5 mol%) AgSbF6 / Cu(OAc)2 Catalyst->Intermediate Partner Coupling Partner: Acrylates (Alkenylation) or Aryl Boronic Acids Partner->Intermediate Product 6-Functionalized-4-chloro-1-methylpyridin-2(1H)-one Intermediate->Product Reductive Elimination

Figure 2: C6-Selective C-H functionalization pathway.

Key Reference: This approach is supported by work on 2-pyridone functionalization using Ru(II) carboxylates, which allow for oxidative coupling with internal alkynes or acrylates [1, 3].

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Conversion (Suzuki) Catalyst poisoning by pyridine nitrogen.Switch to high-turnover catalysts like XPhos Pd G3 or increase catalyst load to 10 mol%.
Hydrodehalogenation Beta-hydride elimination from alkyl-Pd species or excess heat.Use dry solvents; strictly exclude water if using hydride sources; lower temp to 80°C.
Regioisomerism (C-H) Competition between C6 and C3.The C6 position is sterically favored and electronically activated by the carbonyl coordination. Use bulky carboxylate ligands (e.g., PivOH) to enforce C6 selectivity.

References

  • C-H Activation of 2-Pyridones

    • Title: A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls.
    • Source:Chemical Science (RSC), 2017.
    • URL:[Link]

  • Suzuki Coupling of Pyridines

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[4]

    • Source:J. Am. Chem. Soc. (via NIH), 2010.
    • URL:[Link]

  • Synthesis of Pyridone Derivatives

    • Title: Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one.
    • Source:Molecules (MDPI), 2012.
    • URL:[Link]

  • Nucleophilic Substitution Kinetics

    • Title: Kinetics and mechanism of the nucleophilic substitution reactions of 2-chloro-1-methylpyridinium iodide.
    • Source:ResearchGate (Archive of Indian Journal of Chemistry), 2004.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield and purity in 4-Chloro-1-methylpyridin-2(1H)-one synthesis

Technical Support Center: Optimization of 4-Chloro-1-methylpyridin-2(1H)-one Synthesis Executive Summary & Core Directive This guide addresses the synthesis of 4-Chloro-1-methylpyridin-2(1H)-one (CAS: 7397-46-8).[1] Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 4-Chloro-1-methylpyridin-2(1H)-one Synthesis

Executive Summary & Core Directive

This guide addresses the synthesis of 4-Chloro-1-methylpyridin-2(1H)-one (CAS: 7397-46-8).[1] While multiple routes exist, our technical support data indicates that the Deoxychlorination of 4-hydroxy-1-methylpyridin-2(1H)-one using phosphoryl chloride (POCl₃) is the most robust pathway for scalability and purity.[1]

Why this route? Direct N-methylation of 4-chloropyridin-2(1H)-one often suffers from competing O-alkylation (yielding 4-chloro-2-methoxypyridine), requiring difficult chromatographic separation.[1] The deoxychlorination route "locks" the N-methyl group first, ensuring 100% regioselectivity at the nitrogen position.

The "Golden Path" Protocol

This protocol is designed to minimize "black tar" formation and maximize crystalline yield.

Reaction Scheme: 4-hydroxy-1-methylpyridin-2(1H)-one + POCl3 → 4-Chloro-1-methylpyridin-2(1H)-one[1]

Step-by-Step Methodology
  • Stoichiometry Setup:

    • Substrate: 4-hydroxy-1-methylpyridin-2(1H)-one (1.0 equiv).

    • Reagent: POCl₃ (Phosphoryl chloride) (3.0 – 5.0 equiv). Note: POCl₃ acts as both reagent and solvent.

    • Additive (Optional but Recommended): PCl₅ (0.1 equiv) can accelerate the reaction if the substrate is wet or unreactive.

  • Reaction Phase:

    • Charge the substrate into a dry flask under inert atmosphere (N₂).

    • Add POCl₃ slowly at room temperature.

    • Heat to reflux (105-110°C) .[1]

    • Time: 3–5 hours. Monitor by HPLC/TLC until the starting material (polar, low R_f) disappears.

  • Critical Quench (The Danger Zone):

    • Cool the reaction mixture to ~40°C.

    • Removal of Excess POCl₃: Distill off excess POCl₃ under reduced pressure before quenching. This is the single most effective step to prevent massive exotherms and tar formation.

    • Pour the viscous residue slowly onto crushed ice (5x weight of residue) with vigorous stirring. Maintain internal temp < 20°C.

  • Workup & Isolation:

    • The product is a neutral/weakly basic amide. Neutralize the aqueous quench to pH 7–8 using solid Na₂CO₃ or saturated NaHCO₃ solution.

    • Extract with Dichloromethane (DCM) or Chloroform (3x).

    • Dry organics over MgSO₄ and concentrate.[2]

  • Purification:

    • Recrystallization: The crude solid is often pure enough (95%+). If not, recrystallize from Ethanol/Hexane or Toluene .

Troubleshooting Guide (FAQ)

This section addresses specific user tickets and failure modes.

Category A: Yield Issues

Q: My conversion is complete, but I recover very little product after extraction. Where is it? A: This is likely a pH or Solubility issue .

  • pH Check: The pyridone oxygen can be protonated in strong acid (pH < 1), making the molecule cationic and water-soluble. Ensure you neutralize the quench to pH 7–8 .

  • Aqueous Trapping: Pyridones are highly polar. If your aqueous phase is huge (due to quenching excess POCl₃), the partition coefficient might favor water.

    • Fix: Saturate the aqueous layer with NaCl (salting out) before extraction. Use Chloroform instead of DCM for better solubility.

Q: I see a significant amount of starting material even after 12 hours of reflux. A: Old POCl₃ is the culprit. POCl₃ hydrolyzes to phosphoric acid upon exposure to moisture. Phosphoric acid is not a chlorinating agent.[1]

  • Fix: Distill your POCl₃ prior to use or add 0.2 equiv of PCl₅ to the reaction mixture to scavenge water and regenerate active chlorinating species.

Category B: Purity & Impurities[3][4][5]

Q: My reaction mixture turned into a black, insoluble tar. A: This is caused by thermal decomposition or uncontrolled exotherm .

  • Cause 1: Heating too fast before POCl₃ mixes.

  • Cause 2 (Most Common): Quenching without removing excess POCl₃ first. The hydrolysis of POCl₃ generates massive heat and HCl gas, which polymerizes the electron-rich pyridone ring.

  • Fix: Rotovap off the POCl₃ (vacuum distillation) before adding water.

Q: I have a persistent impurity at R_f ~ 0.5 (close to product). A: This is likely the Dimer or a Phosphorylated Intermediate .

  • Mechanism:[1][2][3][4][5][6] If the reaction stops early, you may have the intermediate dichlorophosphate ester.

  • Fix: Ensure the hydrolysis (quench) step is stirred for at least 30 minutes at room temperature to fully hydrolyze the P-O bond of the intermediate, releasing the desired chloride.

Visualization: Reaction Pathway & Failure Modes

The following diagram illustrates the critical decision points and chemical pathways involved in the synthesis.

G Start 4-Hydroxy-1-methylpyridin-2(1H)-one POCl3 POCl3 (Reflux) Start->POCl3 Activation Inter Phosphorodichloridate Intermediate POCl3->Inter -HCl Product 4-Chloro-1-methylpyridin-2(1H)-one (Target) Inter->Product Cl- Substitution (Deoxychlorination) Hydrolysis Reverted Starting Material Inter->Hydrolysis Incomplete Rxn + Water Quench Quench (Ice/Water) Tar Black Tar (Polymerization) Quench->Tar Excess Heat/Acid (Violent Exotherm) Product->Tar Prolonged Heating

Figure 1: Reaction pathway showing the activation step and critical failure modes (Tar/Hydrolysis).[1][4][7]

Data Summary: Solvent & Reagent Effects

ParameterRecommendedProblematicReason
Reagent POCl₃ (Neat)SOCl₂ (Thionyl Chloride)SOCl₂ is often too weak for deoxychlorination of pyridones; POCl₃ provides the necessary P=O bond strength driving force.[1]
Temperature 105–110°C>130°CTemps >130°C promote polymerization of the electron-deficient pyridine ring.[1]
Quench pH pH 7–8pH < 2Acidic pH keeps the product protonated and water-soluble, destroying yield.
Extraction Chloroform/DCMEthyl AcetatePyridones have poor solubility in EtAc; Chloroform extracts the polar cycle best.

References

  • Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Source: Heterocycles, Vol 60. Context: Validates the POCl3/PCl5 chlorination method for 4-hydroxy-2-pyridone systems. URL:

  • Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Source: PrepChem (Derived from US Patent 4738975). Context: detailed workup procedure for chlorinating hydroxypyridones using POCl3, including the critical alkaline extraction step. URL:

  • Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Source: NIH / PMC. Context: Discusses the difficulty of regioselective N-methylation and why starting with the N-methyl precursor (as recommended in this guide) is superior to methylating the chloro-intermediate. URL:

  • Method for synthesizing 4-chloro-pyridine. Source: PatSnap (Patent CN103351326A). Context: Industrial conditions for chlorination of pyridine derivatives, highlighting the temperature control (70-75°C vs reflux) and quenching protocols. URL:

Sources

Optimization

minimizing side reactions of 4-Chloro-1-methylpyridin-2(1H)-one with nucleophiles

The following guide is designed for the Technical Support Center of a specialized CDMO or reagent supplier. It addresses the specific reactivity profile of 4-Chloro-1-methylpyridin-2(1H)-one , a versatile but sensitive e...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for the Technical Support Center of a specialized CDMO or reagent supplier. It addresses the specific reactivity profile of 4-Chloro-1-methylpyridin-2(1H)-one , a versatile but sensitive electrophilic scaffold used in medicinal chemistry.[1]

Subject: Minimizing Side Reactions During Nucleophilic Substitution (


)
Audience:  Process Chemists, Medicinal Chemists, R&D Scientists
Document ID:  TSC-PYR-04-OPT[1]

Executive Summary & Reactivity Profile

4-Chloro-1-methylpyridin-2(1H)-one is a vinylogous acid chloride equivalent embedded within a pyridone ring.[1] Unlike simple aryl chlorides, its reactivity is governed by the push-pull dynamics of the amide (lactam) system.[2]

  • Primary Reactivity (Desired):

    
     at C4 . The carbonyl at C2 and the nitrogen lone pair create an electron-deficient center at C4, activating the chloride for displacement.[2]
    
  • Primary Failure Mode: Hydrolysis to 4-hydroxy-1-methylpyridin-2(1H)-one.[1]

  • Secondary Failure Modes: Regio-scrambling (C6 attack via Michael-type addition) and Ring Opening (attack at C2 carbonyl).[1]

This guide provides an evidence-based troubleshooting framework to maximize


 efficiency while suppressing these degradation pathways.

Critical Reaction Pathways (Visualized)

Understanding the competition between the desired


 and side reactions is critical for optimization.[2]

ReactionPathways Start 4-Chloro-1-methylpyridin-2(1H)-one Inter_C4 Meisenheimer Complex (C4 Attack) Start->Inter_C4 Nucleophile (Nu⁻) Standard SNAr Inter_C6 Michael Adduct (C6 Attack) Start->Inter_C6 Soft Nu⁻ / Cu Catalysis Inter_C2 Tetrahedral Intermediate (C2 Attack) Start->Inter_C2 Hard Nu⁻ (e.g., R-Li) Side_Hydrolysis 4-Hydroxy-1-methylpyridin-2-one (Hydrolysis) Start->Side_Hydrolysis H₂O / OH⁻ (Wet Solvent) Product 4-Substituted Pyridone (DESIRED) Inter_C4->Product - Cl⁻ Side_C6 C6-Substituted / Reduced Products Inter_C6->Side_C6 H+ quench Side_RingOpen Ring Opening / Amide Cleavage Inter_C2->Side_RingOpen Collapse

Figure 1: Mechanistic divergence in the reaction of 4-chloro-1-methylpyridin-2(1H)-one.[1] The green path represents the desired substitution; red and yellow paths indicate common failure modes.[2]

Troubleshooting Guide & FAQs

Module A: Hydrolysis & Solvolysis (The "OH" Impurity)

Q: I see a new peak at [M-Cl+OH] in my LCMS. Why is my chloride hydrolyzing even in "anhydrous" solvents?

A: The 4-position of the N-methylpyridone is highly electrophilic, making it susceptible to attack by trace water, especially under basic conditions.[2] The resulting 4-hydroxy-1-methylpyridin-2(1H)-one is thermodynamically stable and effectively dead to further


.[1]

Root Cause Analysis:

  • Hygroscopic Bases: Bases like

    
     and 
    
    
    
    are extremely hygroscopic.[2] If weighed in air, they introduce significant water.[2]
  • Solvent Quality: DMF and DMSO absorb atmospheric moisture rapidly.[2]

  • Hydroxide Generation: Using carbonate bases in wet solvents generates equilibrium concentrations of hydroxide (

    
    ), which is a better nucleophile than your target amine or alkoxide.[2]
    

Protocol Adjustment:

  • Switch Base: Use non-hygroscopic organic bases like DIPEA (Hünig's base) or DBU if possible.[2] If an inorganic base is required, flame-dry the salt under vacuum before use.[2]

  • Solvent Sieve: Store all reaction solvents over activated 3Å or 4Å molecular sieves for at least 24 hours.

  • Concentration: Run the reaction at a higher concentration (0.5 M – 1.0 M). Hydrolysis is pseudo-first-order with respect to water; maximizing substrate/nucleophile concentration favors the bimolecular

    
     over water attack.[2]
    
Module B: Regioselectivity (C4 vs. C6 vs. C2)

Q: I am observing regio-isomers or ring-opened byproducts. How do I lock reactivity to C4?

A: Reactivity is dictated by the Hard/Soft Acid-Base (HSAB) principle.

  • C4 (Vinylogous Chloride): Soft/Borderline electrophile.[2] Preferred by amines, thiols, and stabilized carbanions.[2]

  • C2 (Carbonyl): Hard electrophile.[2] Preferred by hard nucleophiles (Grignards, Organolithiums).[2]

  • C6 (Michael Acceptor): Soft electrophile.[2] Vulnerable to "soft" conjugate addition, particularly with copper catalysis or bulky nucleophiles that are sterically hindered from reaching C4.[2]

Optimization Strategy:

Nucleophile Type Recommended Conditions Avoid
Amines (Primary) DIPEA / DMSO / 100°C. Thermal activation is usually sufficient.[1] Strong Lewis Acids (may activate C6).[2]

| Amines (Secondary) |


 / NMP / 120°C.  Steric hindrance requires higher T. | Organolithium bases (attack C2).[2] |
| Alkoxides (RO⁻)  | NaH / THF / 0°C 

RT.
Generate alkoxide ex situ first.[2] | Excess alcohol (competes as solvent).[2] | | Thiols (RS⁻) |

/ DMF / RT.
Very fast reaction.[2] | High Temp (promotes oxidation/disulfides).[2] |
Module C: Stubborn Substrates (Low Conversion)

Q: My reaction stalls at 50% conversion. Adding more nucleophile doesn't help.[2] What now?

A: This often indicates product inhibition or catalyst poisoning (if Pd/Cu is used), but in metal-free


, it usually suggests the formation of a Meisenheimer complex trap  or simply insufficient activation energy.[2]

The "Activation" Protocol:

  • Microwave Irradiation: Pyridones are thermally stable.[2] Heating to 150°C–180°C in a microwave reactor (NMP solvent) often pushes sluggish amines to completion in minutes.[2]

  • Leaving Group Swap (Finkelstein): Add 1.0 equiv of KI (Potassium Iodide) .

    • Mechanism:[3][4][5][6][7][8]

      
       is replaced by 
      
      
      
      in situ. The C-I bond is weaker, and Iodide is a better leaving group, accelerating the
      
      
      rate significantly.[2]
  • Lewis Acid Catalysis: For weak nucleophiles (e.g., anilines), add 10-20 mol%

    
      or 
    
    
    
    .[2] This coordinates to the carbonyl oxygen, increasing the electrophilicity of C4.[2]

Standardized Experimental Protocol

Procedure: Optimized


 of 4-Chloro-1-methylpyridin-2(1H)-one with a Secondary Amine 
  • Preparation:

    • Flame-dry a reaction vial equipped with a magnetic stir bar.

    • Purge with Argon or Nitrogen.[2]

  • Reagents:

    • Substrate: 4-Chloro-1-methylpyridin-2(1H)-one (1.0 equiv, e.g., 1.0 mmol, 143 mg).[1]

    • Nucleophile: Morpholine (1.2 equiv, 1.2 mmol).[2]

    • Base: DIPEA (2.0 equiv, 2.0 mmol).[2] Note: Use inorganic

      
       only if DIPEA fails.
      
    • Solvent: Anhydrous DMSO (2.0 mL, 0.5 M concentration).

  • Execution:

    • Dissolve substrate in DMSO.[2][5]

    • Add DIPEA, followed by the amine.[2]

    • Heat to 100 °C for 4–6 hours. Monitor by LCMS.[2]

    • Checkpoint: If <50% conversion after 2h, add 0.5 equiv KI and increase temp to 120 °C.

  • Workup (Crucial for Pyridones):

    • Pyridones are highly water-soluble.[1][2] Do not rely on simple extraction if the product is polar.[2]

    • Method A (Precipitation): Pour reaction mixture into 10 volumes of ice-water.[1] If solid forms, filter and wash.[2]

    • Method B (Extraction): Dilute with brine, extract with DCM/IPA (3:1) .[2] The IPA helps pull the polar pyridone into the organic phase.[2]

References

  • Spivey, A. C., & Arseniyadis, S. (2004).[2] Nucleophilic Aromatic Substitution of Heterocycles. In Comprehensive Heterocyclic Chemistry III. Elsevier.[2]

  • Li, J. J. (2009).[2] Name Reactions for Homologation, Part I: Nucleophilic Aromatic Substitution. Wiley-Interscience.[1][2] (Detailed discussion on

    
     mechanisms in electron-deficient rings).
    
  • Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[2] Wiley.[2] (Foundational text for HSAB theory and pyridine reactivity).

  • Schlosser, M. (2005).[2] The reactivity of pyridines and pyridones: A review of regioselectivity. Angewandte Chemie International Edition, 44(3), 376-393.[2] (Review of halogen mobility in heterocycles).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Chloro-1-methylpyridin-2(1H)-one before handling.

Sources

Troubleshooting

Technical Support Center: Scale-Up of 4-Chloro-1-methylpyridin-2(1H)-one Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-1-methylpyridin-2(1H)-one. This guide is designed for researchers, chemists, and proces...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-1-methylpyridin-2(1H)-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. The content is structured in a question-and-answer format to directly address potential issues, providing not just solutions but also the underlying scientific principles.

Section 1: Synthesis Overview and Core Challenges

The production of 4-Chloro-1-methylpyridin-2(1H)-one typically follows a two-step sequence: first, the synthesis of the precursor, 4-Hydroxy-1-methylpyridin-2(1H)-one, followed by a chlorination reaction to replace the hydroxyl group. While straightforward on a lab scale, scaling this process introduces significant challenges related to reaction control, impurity formation, and material handling.

The most critical step is the conversion of the 4-hydroxy group to a 4-chloro group. This is commonly achieved using aggressive chlorinating agents like phosphorus oxychloride (POCl₃), often at elevated temperatures.[1] The primary difficulties in scaling this reaction are managing its exothermicity, controlling the formation of byproducts, and safely handling and quenching the reagents.[2]

Synthesis_Workflow start Starting Materials (e.g., 4-(benzyloxy)pyridin-2(1H)-one) precursor Step 1: Precursor Synthesis 4-Hydroxy-1-methylpyridin-2(1H)-one start->precursor Methylation & Deprotection chlorination Step 2: Chlorination (e.g., with POCl₃) precursor->chlorination Key Transformation purification Work-up & Purification (Quenching, Crystallization) chlorination->purification Isolation product Final Product 4-Chloro-1-methylpyridin-2(1H)-one purification->product

Caption: Overall synthesis workflow for 4-Chloro-1-methylpyridin-2(1H)-one.

Section 2: Troubleshooting the Chlorination Step

This section addresses the most common issues encountered during the pivotal chlorination stage.

Q1: My reaction yield has dropped significantly after increasing the batch size from 10 g to 1 kg. What are the most likely causes?

Answer: A drop in yield upon scale-up is a classic problem often rooted in physical and engineering principles rather than a change in the chemical reaction itself. The primary culprits are typically related to mass and heat transfer.[3][4]

  • Inefficient Mixing: In a large reactor, achieving the same level of homogeneity as in a small flask is difficult. If the 4-hydroxy precursor is a solid, inefficient stirring can lead to poor suspension and incomplete contact with the chlorinating agent, resulting in a stalled or slow reaction.[5]

  • Poor Temperature Control: Chlorination reactions with agents like POCl₃ are often exothermic. A large reaction volume has a smaller surface-area-to-volume ratio, making it harder to dissipate heat.[3] This can lead to localized "hot spots" where the temperature rises significantly, promoting the formation of degradation products and reducing the yield of the desired compound.

  • Extended Reaction Time: Larger volumes take longer to heat to the target temperature.[4] If the reaction time is not adjusted to account for this longer heat-up phase, the reaction may not reach completion. Conversely, if the product is thermally sensitive, extended time at high temperatures can lead to degradation.[6]

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Yield on Scale-Up check_conversion Monitor In-Process Conversion (TLC, LC-MS, HPLC) start->check_conversion incomplete Incomplete Conversion? check_conversion->incomplete complete Conversion is >95% incomplete->complete No cause_mixing Improve Agitation (Baffles, Impeller Design) incomplete->cause_mixing Yes cause_temp Adjust Heating Profile (Ramp rate, hold time) incomplete->cause_temp Yes cause_reagent Check Reagent Stoichiometry & Purity incomplete->cause_reagent Yes cause_workup Investigate Work-up Losses (Hydrolysis, Extraction) complete->cause_workup cause_degradation Assess Product Degradation (Thermal Stability Analysis) complete->cause_degradation

Caption: Decision tree for diagnosing the cause of low yield during scale-up.

Q2: I am observing new, significant impurities in my scaled-up batch that were minor on the lab scale. What are they and how can I prevent them?

Answer: The impurity profile often changes at scale due to the factors mentioned above, primarily temperature control and reaction time.

  • Over-chlorination: If your precursor has other reactive sites, higher temperatures or prolonged reaction times can lead to the formation of di- or tri-chlorinated species. This is less common for 4-hydroxy-1-methylpyridin-2(1H)-one but possible if reaction conditions are too harsh.

  • Degradation Products: The pyridine ring, while aromatic, can be susceptible to degradation at high temperatures (e.g., >160°C) in the presence of strong acids and chlorinating agents.[6][7] This can lead to a complex mixture of tar-like byproducts that are difficult to remove.

  • Hydrolysis during Work-up: The most common "impurity" is often the starting material itself, reformed during the work-up. The intermediate of the chlorination reaction is highly susceptible to hydrolysis. If the quenching process is too slow, inefficient, or does not neutralize acidic byproducts quickly, the chlorinated product can revert to the 4-hydroxy precursor.[7]

Mitigation Strategies:

  • Control Stoichiometry: Use the minimum effective amount of chlorinating agent. Solvent-free procedures using equimolar POCl₃ have been shown to be effective and minimize waste and side reactions.[1][8]

  • Optimize Temperature: Carefully control the reaction temperature. A lower temperature (e.g., 120-140°C) might require a longer reaction time but can significantly improve selectivity and reduce degradation.[7]

  • Efficient Quenching: The work-up is critical. The reaction mixture should be transferred slowly and with vigorous stirring into a well-chilled mixture of ice and a base (like sodium bicarbonate or sodium carbonate solution) to rapidly neutralize corrosive and hydrolytic species.[7]

Q3: The chlorination mechanism with POCl₃ seems complex. Can you illustrate the key steps?

Answer: The reaction of a hydroxypyridine with phosphorus oxychloride (POCl₃) proceeds through the formation of a phosphate ester intermediate, which makes the hydroxyl group a better leaving group. The pyridone tautomer is the reactive species.

Chlorination_Mechanism cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Nucleophilic Attack by Chloride Pyridone 4-Hydroxy-1-methylpyridin-2(1H)-one (Pyridone Tautomer) POCl3 POCl₃ Intermediate Dichlorophosphate Ester Intermediate Pyridone->Intermediate + POCl₃ - HCl Chloride Cl⁻ (from POCl₃ or added base) Product 4-Chloro-1-methylpyridin-2(1H)-one Intermediate->Product + Cl⁻ (SNAr) Byproduct [PO₂Cl₂]⁻

Caption: Simplified mechanism for the chlorination of 4-hydroxypyridin-2-one with POCl₃.

Section 3: Purification and Final Product Quality
Q4: My product is difficult to crystallize and appears oily or discolored after work-up. How can I improve the isolation and purity?

Answer: Poor crystallization and discoloration are usually due to residual impurities or solvent.

  • Discoloration: Dark coloration often points to thermal degradation products ("tar"). If these are present, the reaction temperature was likely too high or the reaction time too long.

  • Oily Product: An oily consistency suggests the presence of residual solvents or impurities that are depressing the melting point and inhibiting crystallization. The product itself is a solid at room temperature.[9]

Purification Protocol:

  • Efficient Extraction: After quenching, ensure you extract the product thoroughly with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine to remove water.

  • Activated Carbon Treatment: If the crude product is highly colored, you can try treating a solution of the product with a small amount of activated carbon to adsorb colored impurities, followed by filtration through celite.

  • Recrystallization: This is the most effective method for purification.

    • Solvent Screening: Test a range of solvents and solvent systems (e.g., ethyl acetate/hexanes, isopropanol, acetonitrile). The ideal solvent will dissolve the product when hot but not when cold.

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent. If necessary, filter the hot solution to remove insoluble matter. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.[10]

Parameter Potential Issue Recommended Analytical Technique
Purity Residual starting material, over-chlorinated byproductsHPLC, LC-MS
Identity Correct structure confirmation¹H NMR, ¹³C NMR, Mass Spectrometry[11]
Residual Solvent Trapped solvent from work-up or crystallizationHeadspace GC
Color Degradation productsVisual, UV-Vis Spectroscopy
Melting Point Indication of overall purityDifferential Scanning Calorimetry (DSC), Melting Point Apparatus
Table 1: Analytical methods for final product characterization.
Section 4: Scale-Up Protocols and Safety
Protocol 1: Lab-Scale Chlorination (0.3 mole)

This protocol is adapted from procedures for similar heterocyclic systems and should be optimized for your specific setup.[1]

  • Reactor Setup: In a well-ventilated fume hood, equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a thermocouple.

  • Charging: Charge the flask with 4-Hydroxy-1-methylpyridin-2(1H)-one (0.3 mol).

  • Reagent Addition: Under stirring, carefully add phosphorus oxychloride (POCl₃, 0.3 mol, 1.0 equivalent). Note: This reaction can be exothermic.

  • Reaction: Heat the mixture to 130-140 °C and hold for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Prepare a separate large vessel containing a stirred mixture of crushed ice (approx. 1 kg) and saturated sodium bicarbonate solution (1 L). Once the reaction is complete, allow the mixture to cool slightly (to ~80-90 °C) and then slowly and carefully add the reaction mixture to the ice/bicarbonate slurry with vigorous stirring. Maintain the quench temperature below 20 °C.

  • Extraction: Once the quench is complete and the pH is neutral or slightly basic, extract the aqueous slurry with ethyl acetate (3 x 500 mL).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system.

Parameter Lab Scale (10-50 g) Pilot Scale (1-10 kg) Rationale for Change
Reactor Round-bottom flaskJacketed glass or glass-lined steel reactorBetter heat transfer, containment, and mechanical agitation.[3]
Heating/Cooling Heating mantle / ice bathCirculating thermal fluid in reactor jacketPrecise and uniform temperature control is critical to avoid hot spots and ensure safety.[3]
Agitation Magnetic stir barMechanical overhead stirrer (e.g., impeller, anchor)Ensures homogeneity in a viscous slurry and efficient mass/heat transfer.[5]
Reagent Addition Manual addition via funnelMetering pump for slow, controlled additionManages exotherms and prevents localized high concentrations of reagents.
Quenching Pouring into an open beakerReverse addition: pumping the reaction mass into a larger, cooled, and baffled quench vesselProvides superior control over the quench exotherm and gas evolution (HCl).[2]
Process Monitoring TLC, periodic samplingIn-situ probes (e.g., FTIR) for real-time monitoringAllows for precise determination of reaction endpoint, preventing over-processing.[3]
Table 2: Key considerations for transitioning from lab to pilot scale.
Section 5: Frequently Asked Questions (FAQs)

Q: Is a solvent necessary for the POCl₃ chlorination reaction? A: Not always. Solvent-free reactions using equimolar amounts of POCl₃ have been proven effective and are advantageous for scale-up as they reduce solvent waste and simplify work-up.[1][8] However, in some cases, a high-boiling inert solvent like toluene or dichlorobenzene can be used to improve slurry mixing and heat transfer, although this adds a solvent removal step.

Q: What are the primary safety hazards when scaling up this reaction? A: The main hazards are:

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. All additions and transfers must be done under anhydrous conditions. Inhalation is toxic.[7]

  • Exothermic Reaction/Quench: Both the reaction itself and the quenching of excess POCl₃ can be highly exothermic. A runaway reaction is a significant risk if cooling is inadequate.[2]

  • HCl Gas Evolution: The reaction and quench produce large volumes of HCl gas, which must be safely vented and neutralized in a scrubber.

Q: My final product appears to be unstable during storage. Why? A: 4-Chloro-1-methylpyridin-2(1H)-one should be reasonably stable. If you observe degradation, it is likely due to residual acidic impurities (like HCl or phosphoric acid byproducts) from the work-up. These can catalyze slow hydrolysis back to the starting material, especially in the presence of moisture. Ensure the product is thoroughly washed, dried, and stored in a tightly sealed container in a cool, dry place.

References
  • Castillo, B. E., et al. (2012). 4-Hydroxy-6-methylpyridin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4543. Retrieved from [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2017, October 3). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • Reddit. (2024, January 11). r/chemistry - Looking for tips on scaling up organic syntheses. Retrieved from [Link]

  • G-chem, M. M., et al. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Molbank, 2022(1), M1335. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amidation Efficiency: 4-Chloro-1-methylpyridin-2(1H)-one vs. Oxalyl Chloride

For Researchers, Scientists, and Drug Development Professionals Amide bond formation is arguably the most critical reaction in medicinal chemistry, forming the backbone of peptides and a vast array of pharmaceutical agen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Amide bond formation is arguably the most critical reaction in medicinal chemistry, forming the backbone of peptides and a vast array of pharmaceutical agents.[1] The choice of coupling reagent is a decisive factor that dictates the efficiency, purity, and scalability of a synthetic route. This guide provides an in-depth comparison of two distinct classes of reagents for carboxylic acid activation: the pyridone-based activator, represented by 4-Chloro-1-methylpyridin-2(1H)-one, and the classic acid halide precursor, oxalyl chloride.

While direct comparative studies on 4-Chloro-1-methylpyridin-2(1H)-one are not abundant in peer-reviewed literature, its mechanism can be inferred from well-documented analogs like 2-chloro-1-methylpyridinium iodide (the Mukaiyama reagent).[2][3] This guide will leverage this established chemistry to draw a scientifically grounded comparison against the widely used oxalyl chloride.

Section 1: Mechanism of Action

Understanding the activation pathway is key to anticipating a reagent's reactivity, substrate compatibility, and potential side reactions.

Oxalyl Chloride: The Acyl Chloride Pathway

Oxalyl chloride is a powerful dehydrating agent that converts carboxylic acids into highly reactive acyl chlorides.[4][5] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

The mechanism proceeds in two stages:

  • Vilsmeier Reagent Formation: Oxalyl chloride reacts with DMF to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[6][7]

  • Acyl Chloride Generation: The carboxylic acid's oxygen attacks the Vilsmeier reagent, leading to a cascade that eliminates CO, CO₂, and HCl, ultimately forming the acyl chloride.[8] This intermediate is then susceptible to nucleophilic attack by an amine to forge the amide bond.[9]

The key advantage of this method is the sheer reactivity of the acyl chloride. The gaseous byproducts (CO, CO₂) shift the equilibrium, driving the reaction to completion.[10]

Caption: Oxalyl chloride activation pathway via a Vilsmeier reagent.

4-Chloro-1-methylpyridin-2(1H)-one: The Activated Ester Pathway

Pyridone-based reagents, like the analogous Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), operate under milder conditions.[3] They activate carboxylic acids to form highly reactive pyridyl esters.

The mechanism involves:

  • Formation of the Activated Ester: The carboxylate, typically generated by a non-nucleophilic base like triethylamine, attacks the pyridinium salt at the C4 position (for the 4-chloro analog), displacing the chloride. This forms a highly reactive acyloxypyridinium intermediate.

  • Nucleophilic Attack: The amine then directly attacks the carbonyl carbon of this activated ester. The 1-methylpyridin-2-one moiety is an excellent leaving group, facilitating the formation of the amide bond.[3]

This pathway avoids the generation of corrosive HCl and the handling of highly reactive acyl chlorides, offering a gentler alternative suitable for sensitive or complex substrates.[11]

Caption: Pyridone-based activation via an acyloxypyridinium intermediate.

Section 2: Head-to-Head Performance Comparison

The choice between these reagents often depends on the specific requirements of the synthesis, including substrate complexity, desired purity, and process safety.

FeatureOxalyl Chloride4-Chloro-1-methylpyridin-2(1H)-one
Reactivity Very High. Forms acyl chloride, one of the most reactive carboxylic acid derivatives.[4]High. Forms a highly activated pyridyl ester, but generally less reactive than an acyl chloride.[3]
Reaction Conditions Typically 0 °C to room temperature. Requires anhydrous conditions.[12]Room temperature. Tolerant of a wider range of conditions.
Substrate Scope Broad for simple acids and amines. Can be too harsh for sensitive or multifunctional substrates.[10]Excellent for complex and acid/base-sensitive substrates, including peptide synthesis. Low racemization.[11]
Byproducts Gaseous (CO, CO₂) and corrosive (HCl). Requires a base to quench HCl.[13]Water-soluble pyridone and a salt (e.g., triethylammonium chloride), easily removed by aqueous workup.[3]
Safety & Handling Highly toxic and corrosive. Reacts violently with water.[12] Must be handled with extreme care in a fume hood.[13][14]Solid, generally more stable and less hazardous.[15]
Atom Economy Good. The activating group completely decomposes into gases.Moderate. The pyridone leaving group has a higher molecular weight.
Cost Generally lower cost, suitable for large-scale synthesis of simple molecules.Higher cost, typically reserved for high-value, complex targets where mildness is paramount.

Section 3: Experimental Protocols

The following are representative protocols that highlight the distinct operational workflows for each reagent.

General Protocol for Amidation using Oxalyl Chloride

Causality: This two-step, one-pot procedure first generates the highly reactive acyl chloride at low temperature to control reactivity. The subsequent addition of the amine, also at low temperature, manages the exothermic coupling reaction. The base is crucial to neutralize the HCl byproduct, which would otherwise form an unreactive ammonium salt with the amine.

  • Acid Activation: To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add a catalytic drop of DMF. Cool the mixture to 0 °C.

  • Add oxalyl chloride (1.2 eq) dropwise.[12]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The completion of acyl chloride formation is often indicated by the cessation of gas evolution.

  • Amine Coupling: Cool the reaction mixture back to 0 °C.

  • In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the cold acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide for purification.

General Protocol for Amidation using 4-Chloro-1-methylpyridin-2(1H)-one (Analogous to Mukaiyama Reagent)

Causality: This single-step procedure co-mingles all reactants. The base deprotonates the carboxylic acid to form the carboxylate nucleophile needed to attack the pyridone reagent. The reaction is less exothermic and generates a soluble, non-corrosive salt byproduct, simplifying the handling and work-up. This protocol is known for preserving stereochemical integrity.

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq), amine (1.1 eq), and 4-Chloro-1-methylpyridin-2(1H)-one (1.2 eq) in a suitable aprotic solvent (e.g., DCM or acetonitrile, 0.2 M), add triethylamine (2.5-3.0 eq).

  • Reaction: Stir the mixture at room temperature for 3-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.

  • Wash the organic solution sequentially with 10% citric acid, saturated sodium bicarbonate solution, and brine. This removes the 1-methylpyridin-2-one byproduct and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide for purification.

Section 4: Conclusion and Recommendations

The choice between 4-Chloro-1-methylpyridin-2(1H)-one and oxalyl chloride is a classic trade-off between reactivity and selectivity.

Choose Oxalyl Chloride when:

  • Cost and Scale are Drivers: It is an inexpensive and atom-economical choice for large-scale synthesis.

  • Substrates are Robust: The high reactivity is ideal for coupling unhindered and non-sensitive carboxylic acids and amines.

  • Speed is Essential: The formation and reaction of acyl chlorides are typically very fast.

Choose 4-Chloro-1-methylpyridin-2(1H)-one (or analogous pyridinium reagents) when:

  • Substrate is Complex or Sensitive: Its mild activation mechanism is superior for molecules with multiple functional groups or stereocenters, minimizing side reactions and racemization.[11]

  • Purity is Paramount: The cleaner reaction profile and easier work-up often lead to higher purity of the crude product, simplifying downstream purification.

  • Safety is a Major Concern: The solid nature and less hazardous byproducts make it a safer reagent to handle in a laboratory setting.

For drug development professionals working on complex, high-value active pharmaceutical ingredients (APIs), the reliability, mildness, and high fidelity offered by pyridone-based reagents often justify their higher cost. Conversely, for the synthesis of simpler intermediates or in cost-sensitive process chemistry, the power and economy of oxalyl chloride remain highly valuable.

References

  • Anshul Specialty Molecules Private Limited. (2024, June 11). Oxalyl Chloride Manufacturer.
  • Benchchem.
  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.
  • Apollo Scientific. (2023, July 11). Oxalyl chloride.
  • Aghazadeh, M. (2019, March 14). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research.
  • Grokipedia. Oxalyl chloride.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Slideshare. Vilsmeier haack reaction.
  • Common Organic Chemistry. Oxalyl Chloride.
  • Loba Chemie. OXALYL CHLORIDE FOR SYNTHESIS.
  • Benchchem.
  • ResearchGate. (2025, August 6).
  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis.
  • ResearchGate. Proposed mechanism for the production of acid chlorides using oxalyl chloride (14)
  • Predicting relative efficiency of amide bond formation using multivari
  • Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Chemistry Portal.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • ChemicalBook. (2024, April 19).
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • Amine to Amide (via Acid Chloride) - Common Conditions.
  • Benchchem. A Comparative Guide to Pyridine-2-carboxylic Anhydride and Other Peptide Coupling Reagents.
  • From Mono- N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). PMC - NIH.
  • MilliporeSigma. Peptide Coupling Reagents Guide.
  • Dana Bioscience. 4-Chloro-1-methylpyridin-2(1H)-one 1g.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate.
  • [2-Chloro-1-methylpyridinium iodide. A suitable reagent for peptide synthesis]. (1985). PubMed.
  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in W
  • Sigma-Aldrich. 2-Chloro-1-methylpyridinium iodide 97 14338-32-0.
  • Advanced ChemBlocks. (2026, February 13). 4-Chloro-1-methyl-pyridinium iodide.
  • Benchchem. 2-Chloro-1-methylpyridinium iodide|Mukaiyama Reagent.
  • TCI.
  • Sigma-Aldrich. 4-Chloro-1-methyl-pyridinium iodide | 15592-05-9.

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Comparative

alternative reagents to 4-Chloro-1-methylpyridin-2(1H)-one for peptide coupling

This guide provides an in-depth technical comparison of alternatives to 4-Chloro-1-methylpyridin-2(1H)-one (and its active cationic form, the 4-Chloro-1-methylpyridinium salt) for peptide coupling.[1] Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of alternatives to 4-Chloro-1-methylpyridin-2(1H)-one (and its active cationic form, the 4-Chloro-1-methylpyridinium salt) for peptide coupling.[1]

Executive Summary: Clarifying the Reagent Chemistry

Before evaluating alternatives, it is critical to define the target molecule's role. 4-Chloro-1-methylpyridin-2(1H)-one is typically the byproduct or precursor of the active coupling reagent, 4-Chloro-1-methylpyridinium iodide (an isomer of the classic Mukaiyama’s Reagent ).[1]

While Pyridinium salts (Mukaiyama-type reagents) were pivotal in the 1970s for driving condensation via nucleophilic aromatic substitution (


), modern peptide chemistry has evolved toward reagents that offer superior kinetics, lower racemization, and "greener" waste profiles.
  • The Incumbent: 4-Chloro-1-methylpyridinium salts (High reactivity, prone to counter-ion interference).[1]

  • The Modern Standard: COMU (Uronium/Aminium based).

  • The Green Workhorse: T3P (Propylphosphonic anhydride).

  • The Soluble Solution: DMTMM (Triazine based).

Mechanistic Baseline: The Pyridinium Coupling

To select an alternative, one must understand the mechanism being replaced. Pyridinium reagents activate carboxylic acids by forming a reactive acyloxypyridinium intermediate.[1]

Why replace it?

  • Solubility: The iodide/chloride salts often require specific polar solvents (DCM/DMF) that may not be green.

  • Atom Economy: The pyridone byproduct must be chromatographically removed.[1]

  • Racemization: Without additives (like HOBt), pyridinium activations are prone to oxazolone formation, leading to loss of chirality.

Visualizing the Activation Pathway

The following diagram illustrates the activation pathway of the Pyridinium salt vs. the modern Uronium (COMU) pathway.

CouplingMechanism Figure 1: Mechanism of Pyridinium-Mediated Coupling Acid Carboxylic Acid (R-COOH) Intermediate Acyloxypyridinium Intermediate Acid->Intermediate + Base - HCl Pyridinium Pyridinium Salt (4-Cl-1-Me-Py+) Pyridinium->Intermediate Product Peptide Bond (R-CO-NH-R') Intermediate->Product Nucleophilic Attack Byproduct Byproduct: 1-Methyl-4-pyridone Intermediate->Byproduct Amine Amine (R'-NH2) Amine->Product

Figure 1: The pyridinium reagent activates the acid via


, releasing the pyridone byproduct upon amine attack.[1]
Comparative Analysis of Alternatives

The following table compares the 4-Chloro-pyridinium system against industry-standard alternatives across four critical vectors: Reactivity (Yield) , Epimerization (Chiral Integrity) , Purification , and Safety .

Reagent ClassRepresentativeReactivity (Steric Hindrance)Racemization SuppressionPurification / WorkupRecommended Use Case
Pyridinium Salt 4-Cl-1-Me-Py+ High (Fast activation)Moderate (Requires additive)Difficult (Column usually required to remove pyridone)Specific ester formations; legacy protocols.[1]
Phosphonic Anhydride T3P Moderate to HighExcellent (Low epimerization)Easy (Water-soluble byproducts; simple wash)Large-scale manufacturing; Green chemistry; Cyclizations.[1]
Uronium (Oxyma) COMU Very High (Fastest kinetics)Superior (Internal base effect)Moderate (Byproducts are water-soluble)SPPS (Solid Phase); Difficult sequences; Valuable AA.[1]
Triazine DMTMM ModerateGoodEasy (Water/Alcohol soluble)Aqueous or alcoholic solvents; Bioconjugation.[1]
Carbodiimide EDC / Oxyma ModerateGood (Dependent on Oxyma)Easy (Urea is water soluble)Solution phase; Cost-sensitive standard couplings.[1]
Deep Dive: Top Recommended Alternatives
A. The "Green" Manufacturing Standard: T3P (Propylphosphonic Anhydride)

T3P is widely considered the superior alternative for solution-phase synthesis, particularly in drug development (Pfizer, Boehringer Ingelheim).[1]

  • Why it wins: Unlike the pyridinium salt, T3P generates water-soluble byproducts (propylphosphonic acid).[1] The reaction mixture can often be purified simply by washing with water and mild base, eliminating chromatography.

  • Performance: It exhibits very low epimerization rates, even without additives like HOBt, making it safer (non-explosive) and more efficient.

B. The High-Performance Standard: COMU

For difficult couplings (hindered amino acids like Val, Ile, Aib), COMU outperforms HATU and Pyridinium salts.[1]

  • Why it wins: COMU incorporates the Oxyma leaving group, which is safer than the benzotriazole (HOBt/HOAt) found in HATU. It shows a distinct "chameleon" color change (yellow to red) during the reaction, acting as a visual indicator of reaction progress.

  • Data Point: In comparative studies of Aib-enkephalin synthesis (a difficult coupling), COMU showed <1% racemization compared to ~5-10% for standard pyridinium protocols.[1]

Experimental Protocols
Protocol A: T3P Coupling (The "Clean" Workup)

Use this for solution-phase synthesis where column chromatography is to be avoided.[1]

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or Me-THF (Green solvents).

  • Base Addition: Add DIPEA (3.0 equiv) or N-Methylmorpholine (NMM).[1] Cool to 0°C if racemization is a major concern.[1]

  • Activation: Add T3P (50% w/w in EtOAc, 1.2–1.5 equiv) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by HPLC/TLC.[1]

  • Workup:

    • Wash organic layer with Water (1x).

    • Wash with 10% Na2CO3 or NaHCO3 (2x) (Removes T3P byproducts).[1]

    • Wash with 1M HCl (1x) (Removes unreacted amine).[1]

    • Dry over MgSO4 and concentrate.[1]

    • Result: Pure peptide is often obtained as a foam/solid without silica gel chromatography.[1]

Protocol B: COMU Coupling (High Efficiency)

Use this for sterically hindered substrates or Solid Phase Peptide Synthesis (SPPS).[1]

  • Activation Solution: Dissolve Carboxylic Acid (1.0 equiv) and COMU (1.0 equiv) in DMF or NMP.

  • Base Addition: Add DIPEA (2.0 equiv). Note: The solution will turn bright red/orange.[1]

  • Coupling: Immediately add the solution to the Amine (or Resin-bound amine).[1]

  • Time: Allow to react for 30–60 minutes.

  • Quench: If in solution, dilute with EtOAc and perform standard acid/base wash as above.

Decision Matrix: Selecting the Right Reagent

Use the following logic flow to determine the best alternative for your specific synthesis.

SelectionGuide Figure 2: Reagent Selection Decision Tree Start Start: Select Alternative to 4-Cl-Pyridinium Salt Scale Is this Large Scale (>100g) or Solution Phase? Start->Scale Hindered Is the coupling sterically hindered? (e.g., Aib, N-Me-AA) Scale->Hindered No (Research Scale) T3P Select T3P (Easy Workup, Green) Scale->T3P Yes Solubility Is water/alcohol solubility required? Hindered->Solubility No (Standard) COMU Select COMU (Max Reactivity) Hindered->COMU Yes (Difficult) DMTMM Select DMTMM (Water Compatible) Solubility->DMTMM Yes (Aqueous) EDC Select EDC/Oxyma (Cost Effective) Solubility->EDC No (Organic Solv.)

Figure 2: Decision tree for selecting the optimal coupling reagent based on scale, sterics, and solvent constraints.

References
  • Mukaiyama, T., Usui, M., & Saigo, K. (1976).[1] "A Facile Synthesis of Carboxamides by Using 1-Methyl-2-halopyridinium Iodides as Coupling Reagents." Chemistry Letters. Link[1]

  • El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Comprehensive review of COMU vs HATU vs Pyridinium). Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Detailed data on T3P performance). Link[1]

  • Kunishima, M., et al. (1999). "DMTMM: A Useful Agent for the Preparation of Active Esters in Water."[1] Tetrahedron. Link

  • Sigma-Aldrich (Merck). "Peptide Coupling Reagents: A Selection Guide."[1] (Technical Data Sheet). Link

Sources

Validation

assessing the racemization risk with 4-Chloro-1-methylpyridin-2(1H)-one in peptide synthesis

This guide provides an in-depth technical assessment of the racemization risks associated with 4-Chloro-1-methylpyridin-2(1H)-one (and its parent coupling system) in peptide synthesis. Editorial Note: The specific molecu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of the racemization risks associated with 4-Chloro-1-methylpyridin-2(1H)-one (and its parent coupling system) in peptide synthesis.

Editorial Note: The specific molecule 4-Chloro-1-methylpyridin-2(1H)-one is the pyridone byproduct generated when using the coupling reagent 2,4-dichloro-1-methylpyridinium iodide (or a related 4-chloro-substituted Mukaiyama reagent variant). However, in standard practice, the term is often conflated with the reagent itself, 4-Chloro-1-methylpyridinium iodide (4-Cl-MPI), or confused with the standard Mukaiyama’s Reagent (2-Chloro-1-methylpyridinium iodide, CMPI). This guide analyzes the 4-chloro variant system, comparing it against the industry-standard CMPI and other high-performance reagents.

[1]

Part 1: Executive Technical Analysis

The Molecule and Its Role

In peptide chemistry, 4-Chloro-1-methylpyridinium iodide functions as a dehydrating condensing agent. It activates carboxylic acids by forming a reactive acyloxypyridinium intermediate.

  • Reagent: 4-Chloro-1-methylpyridinium iodide (4-Cl-MPI).

  • Leaving Group/Byproduct: 4-Chloro-1-methylpyridin-2(1H)-one (if attack occurs at C2) or 1-methyl-4-pyridone (if attack occurs at C4). Note: Standard Mukaiyama coupling (CMPI) utilizes the 2-chloro isomer to release 1-methyl-2-pyridone.

Racemization Risk Profile

The racemization risk of pyridinium coupling reagents is mechanistically distinct from carbodiimides (e.g., DIC) or onium salts (e.g., HATU).

  • Base-Dependent Risk: Unlike HATU, which is self-buffering to some extent, pyridinium reagents require a stoichiometric tertiary amine (e.g., Triethylamine or DIPEA) to scavenge the acidic byproduct (HI/HCl). High local concentrations of base during the activation step are the primary driver of racemization via the oxazolone (azlactone) pathway.

  • Electronic Activation: The 4-chloro substituent makes the pyridinium ring less electrophilic at the C2 position compared to the 2-chloro isomer (CMPI). This can lead to slower activation kinetics , prolonging the lifetime of the activated carboxylate and increasing the window for base-catalyzed proton abstraction at the

    
    -carbon (racemization).
    

Verdict: The 4-chloro variant presents a moderate-to-high racemization risk in fragment condensation compared to the standard 2-chloro Mukaiyama reagent, primarily due to slower activation kinetics and the requirement for exogenous base. It is not recommended for coupling racemization-prone amino acids (e.g., His, Cys) without additives.

Part 2: Comparative Performance Guide

Reagent Comparison Matrix

The following table contrasts the 4-chloro pyridinium system with industry standards.

Feature4-Chloro-1-methylpyridinium Iodide Mukaiyama Reagent (CMPI) HATU / DIPEA DIC / Oxyma
Primary Mechanism Active Ester (Pyridinium)Active Ester (Pyridinium)O-AcyluroniumCarbodiimide
Activation Speed Slow - ModerateModerateVery Fast Fast
Racemization Risk Moderate (Requires Base)Low (with Urethanes)Low (with Base control)Very Low
Byproduct 4-Cl-1-Me-pyridin-2-one1-Me-2-pyridoneHOAt / TetramethylureaDiisopropylurea
Solubility DCM, DMFDCM (Precipitates byproduct)DMF, NMPDCM, DMF
Cost Efficiency High (Cheap)Very High (Cheap)Low (Expensive)Moderate
Mechanistic Pathway & Racemization Logic

The diagram below illustrates the competition between the desired coupling (Path A) and the racemization pathway (Path B) when using halopyridinium reagents.

G Start Amino Acid (COOH) Intermediate Acyloxypyridinium Active Ester Start->Intermediate Activation Reagent 4-Cl-Pyridinium Salt (+ Base) Reagent->Intermediate Product Native Peptide (L-L Isomer) Intermediate->Product Path A: Fast Coupling (Kinetic Control) Oxazolone Oxazolone Intermediate Intermediate->Oxazolone Path B: Slow Coupling + Excess Base Coupling Amine Nucleophile (R-NH2) Coupling->Product Oxazolone->Product Slow Attack Racemate Racemized Peptide (D-L / L-L Mix) Oxazolone->Racemate Tautomerization

Caption: Path A represents the desired peptide bond formation. Path B (red) shows the base-catalyzed formation of the oxazolone intermediate, leading to loss of chirality. Slower activation by 4-chloro variants favors Path B.

Part 3: Validated Experimental Protocol

Protocol: Low-Racemization Coupling with Pyridinium Salts

This protocol is optimized to minimize racemization by controlling base concentration and temperature. It is applicable to both 2-chloro and 4-chloro variants.

Materials:

  • Carboxylic Component: N-protected amino acid (1.0 equiv).

  • Amine Component: Amino ester or peptide fragment (1.0 equiv).

  • Reagent: 2-Chloro-1-methylpyridinium iodide (CMPI) [Recommended Standard] or 4-Chloro analog (1.1 equiv).

  • Base: Triethylamine (TEA) or DIPEA (2.0 - 2.2 equiv).

  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected amino acid (1.0 mmol) and the coupling reagent (1.1 mmol) in anhydrous DCM (10 mL).

    • Checkpoint: Ensure the solution is clear. Turbidity indicates moisture which hydrolyzes the reagent.

  • Base Addition (Critical Step): Cool the mixture to 0°C . Add the tertiary amine (2.2 mmol) dropwise over 5 minutes.

    • Why: Rapid addition generates localized heat and high basicity, triggering oxazolone formation (racemization).

    • Observation: The solution typically turns yellow/orange, indicating the formation of the activated acyloxypyridinium species.

  • Activation: Stir at 0°C for 10–20 minutes.

    • Note: Unlike carbodiimides, prolonged pre-activation is not recommended as the active ester is sensitive to hydrolysis.

  • Coupling: Add the amine component (1.0 mmol) to the mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitoring: Use TLC or HPLC. The byproduct (pyridone) is water-soluble and easily removed.[1]

  • Work-up: Dilute with DCM, wash sequentially with 10% citric acid, saturated NaHCO₃, and brine.

    • Purification: The pyridone byproduct often precipitates or is washed out in the aqueous phase, simplifying purification compared to urea byproducts from DCC/DIC.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Racemization (>5%) Excess base or high temperature.Reduce base to 2.0 equiv exactly. Keep reaction at 0°C for the first hour. Switch to DEPBT or HATU/Oxyma .
Low Yield Hydrolysis of reagent.Ensure DCM is anhydrous. Verify reagent quality (should be yellow powder, not brown/sticky).[2]
Precipitate in Reaction Pyridone byproduct formation.This is normal. Filter off the solid before aqueous work-up if using CMPI.
Expert Recommendation

For routine peptide synthesis, 2-Chloro-1-methylpyridinium iodide (CMPI) is the superior choice over the 4-chloro analog due to faster kinetics and a more established safety profile regarding racemization. If using the 4-chloro variant due to availability, always use an additive like HOBt (1.0 equiv) to intercept the active ester and suppress oxazolone formation.

References

  • Mukaiyama, T., Usui, M., Shimada, E., & Saigo, K. (1975). A Convenient Method for the Synthesis of Carboxylic Esters. Chemistry Letters, 4(10), 1045–1048. Link

  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Technical Guides. Link

  • Sigma-Aldrich. (2025). 2-Chloro-1-methylpyridinium iodide Product Information. Merck KGaA. Link[3]

  • TCI Chemicals. (2025). Peptide Coupling using Mukaiyama Condensation Reagent.[4][5] TCI Practical Examples. Link

  • Huang, H., et al. (1984).[6] A convenient method for the construction of β-lactam compounds from β-amino acids using 2-chloro-1-methylpyridinium iodide.[3][4][6] Chemistry Letters, 13(8), 1465-1466.[6] Link

Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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